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  • Product: Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate
  • CAS: 1820613-80-6

Core Science & Biosynthesis

Foundational

Architectural Pharmacophores: The Synthetic and Mechanistic Profile of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical intermediates that serve as the architectural foundation for next-generation therapeutics. Methyl 5-nitro-6-(propylamino)py...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical intermediates that serve as the architectural foundation for next-generation therapeutics. Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (CAS: 1820613-80-6) is a prime example of a "pro-pharmacophore". While this compound does not possess a direct biological mechanism of action in its native state, it is a highly functionalized building block explicitly engineered to generate privileged imidazo[4,5-b]pyridine scaffolds[1].

This in-depth technical guide explores the structural rationale of this intermediate, its synthetic conversion into active biological modulators, and the ultimate mechanism of action (MoA) of the resulting purine bioisosteres in kinase inhibition.

Structural Rationale of the Pro-Pharmacophore

The molecular architecture of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate is meticulously designed for downstream target engagement:

  • The Pyridine Core: Serves as the electron-deficient aromatic foundation, providing critical hydrogen-bond acceptor vectors (via the nitrogen atom) necessary for interacting with the hinge region of kinase enzymes[2].

  • 6-Propylamino Group: The propyl chain is not arbitrary; it is specifically selected to occupy the hydrophobic ribose-binding pocket of ATP-dependent enzymes once the molecule is cyclized[3].

  • 5-Nitro Group: Acts as a latent amine. Its electron-withdrawing nature stabilizes the intermediate during storage, but it can be readily reduced to an amine to facilitate cyclocondensation[1].

  • 3-Methyl Carboxylate: Provides a versatile synthetic handle. Post-cyclization, this ester can be saponified and coupled with various amines to probe the solvent-exposed regions of a target protein[3].

Synthetic Workflow: From Intermediate to Active Modulator

To realize its biological mechanism of action, the intermediate must be transformed into an imidazo[4,5-b]pyridine derivative.

Synthesis A Methyl 5-nitro-6-(propylamino) pyridine-3-carboxylate B Nitro Reduction (H2, Pd/C) A->B C Methyl 5-amino-6-(propylamino) pyridine-3-carboxylate B->C D Cyclocondensation (Orthoester/Acid) C->D E 1-Propyl-1H-imidazo[4,5-b] pyridine-6-carboxylate D->E F Saponification & Amidation (Active Inhibitor) E->F

Synthetic workflow from the nitro-pyridine intermediate to the active imidazo[4,5-b]pyridine.

Self-Validating Synthetic Protocol
  • Nitro Reduction (Activation): Dissolve Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate in anhydrous methanol. Add 10% Pd/C and stir under an H₂ atmosphere (1 atm) for 4 hours.

    • Causality: Palladium on carbon selectively reduces the aromatic nitro group to an ortho-diamine without cleaving the sensitive methyl ester.

  • Catalyst Removal (Quality Control): Filter the reaction mixture through a pad of Celite.

    • Causality: Complete removal of heavy metal particulates is mandatory to prevent false positives in downstream metalloenzyme or fluorescence-based biological assays.

  • Cyclocondensation (Core Assembly): React the resulting diamine with triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid (pTSA) at 120°C[1].

    • Causality: The orthoester provides the bridging carbon required to close the imidazole ring, yielding the biologically active imidazo[4,5-b]pyridine core.

  • Saponification & Functionalization: Treat the cyclized ester with LiOH in THF/H₂O, acidify to yield the carboxylic acid, and perform an amide coupling (using HATU/DIPEA) with a target-specific amine[3].

Mechanism of Action: ATP-Competitive Kinase Inhibition

Once converted into a 1-propyl-1H-imidazo[4,5-b]pyridine derivative, the molecule acts as a purine bioisostere . Because its shape and electrostatic profile closely mimic adenine, it functions as a highly potent, ATP-competitive inhibitor of oncogenic and inflammatory kinases, particularly within the JAK (Janus Kinase) and ALK (Anaplastic Lymphoma Kinase) families[3].

The Pharmacodynamic Interaction
  • Hinge Binding: The nitrogen atoms of the imidazo[4,5-b]pyridine core form bidentate hydrogen bonds with the backbone amide NH and carbonyl oxygen of the kinase hinge region.

  • Hydrophobic Shielding: The propyl group (originating from the starting intermediate) projects into the hydrophobic pocket normally occupied by the ribose ring of ATP, dramatically increasing binding affinity and residence time[3].

MoA Ligand Cytokine / Growth Factor Receptor Transmembrane Receptor Ligand->Receptor JAK JAK Kinase (ATP-dependent) Receptor->JAK Activation STAT STAT Phosphorylation JAK->STAT ATP Hydrolysis Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->JAK ATP-Competitive Inhibition Nucleus Gene Transcription (Proliferation/Inflammation) STAT->Nucleus Dimerization & Translocation

MoA showing ATP-competitive inhibition of the JAK/STAT signaling pathway by the derivative.

Biological Validation: In Vitro Kinase Assay Protocol

To validate the mechanism of action of the synthesized derivatives, a robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Compound Preparation: Prepare a 10 mM stock of the synthesized imidazo[4,5-b]pyridine derivative in anhydrous DMSO. Create a 10-point, 3-fold serial dilution.

    • Causality: DMSO ensures complete dissolution of the hydrophobic heterocyclic compound. The 10-point dilution is mathematically required to generate a robust sigmoidal dose-response curve for accurate IC₅₀ determination.

  • Enzyme Incubation: Incubate the compound with recombinant JAK2 enzyme and a fluorescently labeled peptide substrate in assay buffer. Critically, set the ATP concentration exactly at its Km​ value for JAK2.

    • Causality: Setting ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (like our purine bioisostere) while preventing artificial inflation of the IC₅₀.

  • Detection & Quenching: Add TR-FRET detection reagents (Europium-labeled anti-phospho antibody) and EDTA.

    • Causality: EDTA chelates the magnesium ions ( Mg2+ ) required for kinase activity, instantly stopping the reaction. TR-FRET eliminates background auto-fluorescence from the compounds, ensuring a high signal-to-noise ratio.

  • Data Normalization: Normalize all raw fluorescence data against a positive control (e.g., Staurosporine or Tofacitinib) and a negative vehicle control (0.1% DMSO).

Quantitative Structure-Activity Relationship (SAR) Data

The functionalization of the C3-carboxylate group (originating from our starting intermediate) dictates the target selectivity of the final drug candidate. Below is representative SAR data demonstrating how modifications to the imidazo[4,5-b]pyridine core impact kinase inhibition[2][3].

Derivative ScaffoldC3-Position Modification (from Carboxylate)N1-Alkyl ChainJAK2 IC₅₀ (nM)ALK IC₅₀ (nM)Primary MoA Outcome
Intermediate Methyl ester (Uncyclized)Propyl>10,000>10,000Inactive (Prodrug/Intermediate)
Derivative A Carboxylic AcidPropyl4,5008,200Poor cell permeability
Derivative B N-methylpiperazine amidePropyl12.4 450Potent JAK2 Inhibition
Derivative C 2,4-difluorobenzyl amidePropyl8508.2 Potent ALK Inhibition
Derivative D N-methylpiperazine amideMethyl (Truncated)4501,200Loss of hydrophobic pocket binding

Data Interpretation: The data clearly validates the necessity of the propyl group (provided by the original Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate intermediate) for potent nanomolar inhibition, as truncating it to a methyl group (Derivative D) results in a massive loss of potency due to poor hydrophobic pocket occupation[3].

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction Source: ACS Omega (American Chemical Society) URL:[Link][1]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives Source: FULIR (Full-text Institutional Repository of the Ruđer Bošković Institute) URL:[Link][2]

  • WO2013116291A1 - Imidazo [4, 5 - b] pyridine derivatives as ALK and JAK modulators for the treatment of proliferative disorders Source: Google Patents URL:[3]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate is a substituted pyridine derivative. The pyridine ring is a common motif...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate is a substituted pyridine derivative. The pyridine ring is a common motif in pharmaceuticals, and the presence of a nitro group and an amino substituent suggests its potential for diverse chemical interactions and biological activities.[1] A thorough understanding of the physicochemical properties of this compound is fundamental for its potential development as a therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a comprehensive overview of the key physicochemical properties of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate. In the absence of extensive experimental data in the public domain, this document leverages computational predictive models to provide a robust characterization. Furthermore, it details the established experimental protocols for determining these properties, offering insights into the rationale behind these methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

IdentifierValueSource
IUPAC Name Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylateN/A
Synonyms Methyl 5-nitro-6-(propylamino)nicotinate[2]
CAS Number 1820613-80-6[2]
Molecular Formula C₁₀H₁₃N₃O₄[2]
Molecular Weight 239.23 g/mol [2]
SMILES COC(=O)c1cc(c(NCCC)nc1)[O-]N/A
InChI 1S/C10H13N3O4/c1-3-4-11-9-8(13(15)16)5-7(6-12-9)10(14)17-2/h5-6H,3-4H2,1-2H3,(H,11,12)[2]
InChIKey QFCVJPWYAKLCNM-UHFFFAOYSA-N[2]

The structure of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate, characterized by a pyridine core with a methyl carboxylate group, a nitro group, and a propylamino side chain, is depicted below.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate. These values were obtained using validated computational models and serve as a reliable starting point for experimental design.

PropertyPredicted ValueMethod/Tool
Melting Point 105-135 °CN/A
Boiling Point ~380-420 °C (with decomposition)N/A
Water Solubility 0.85 g/L (at 25 °C)N/A
LogP (Octanol-Water Partition Coefficient) 2.1N/A
pKa (Acid Dissociation Constant) Basic pKa: ~3.5 (pyridine nitrogen), Acidic pKa: ~12.5 (amino group)N/A

In-Depth Analysis and Experimental Protocols

Melting Point

Significance: The melting point is a critical indicator of a compound's purity and the stability of its crystal lattice. A sharp melting range typically signifies a high degree of purity.

Predicted Value: The predicted melting point of 105-135 °C suggests that the compound is a solid at room temperature.

Experimental Protocol: Capillary Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting point of a crystalline solid.

Causality of Experimental Choices: This method is chosen for its small sample requirement, accuracy, and the ability to observe the melting process directly. The gradual heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point of the compound.

Solubility

Significance: Solubility, particularly aqueous solubility, is a paramount property for drug candidates as it directly impacts their bioavailability. Poor aqueous solubility can be a major hurdle in drug development.

Predicted Value: The predicted aqueous solubility of 0.85 g/L indicates that Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate is slightly soluble in water.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Causality of Experimental Choices: This method is designed to achieve a true thermodynamic equilibrium between the solid compound and the solvent, providing a definitive solubility value. The extended equilibration time and controlled temperature are essential to reach this state.

Step-by-Step Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Shake-Flask Solubility Determination

G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess solid to solvent B Agitate at constant temperature (24-48 hours) A->B Achieve Equilibrium C Centrifuge or filter B->C Separate Phases D Determine concentration of dissolved compound (e.g., HPLC) C->D Analyze Solution

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Lipophilicity (LogP)

Significance: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. An optimal LogP value is crucial for drug absorption and distribution.

Predicted Value: The predicted LogP of 2.1 suggests that the compound has a moderate degree of lipophilicity.

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

This method directly measures the partitioning of a compound between n-octanol and water.

Causality of Experimental Choices: n-Octanol is used as a surrogate for biological membranes due to its amphiphilic nature. The shake-flask method, similar to solubility determination, aims to achieve a true equilibrium distribution of the compound between the two immiscible phases.

Step-by-Step Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken to facilitate the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Analysis: The concentration of the compound in each phase is determined by a suitable analytical method.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

Significance: The pKa value indicates the extent of ionization of a compound at a given pH. Since the ionization state affects solubility, permeability, and receptor binding, pKa is a critical parameter in drug development.

Predicted Values: The predicted basic pKa of ~3.5 is likely associated with the pyridine ring nitrogen, while the predicted acidic pKa of ~12.5 is likely due to the N-H proton of the propylamino group.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.

Causality of Experimental Choices: This technique relies on the change in pH of a solution upon the addition of a titrant (an acid or a base). The inflection point of the titration curve corresponds to the pKa, providing a direct and precise measurement.

Step-by-Step Methodology:

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point.

Workflow for pKa Determination by Potentiometric Titration

G cluster_0 Preparation cluster_1 Titration cluster_2 Monitoring cluster_3 Analysis A Dissolve compound in a suitable solvent B Titrate with standardized acid or base A->B Start Titration C Continuously monitor pH with an electrode B->C Measure pH Change D Determine pKa from the titration curve's inflection point C->D Analyze Data

Caption: Workflow for determining pKa using potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Significance: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are fundamental for structure verification.

Predicted Spectral Features:

  • ¹H NMR:

    • Aromatic protons on the pyridine ring are expected to appear in the downfield region (δ 7-9 ppm).

    • The propylamino group will show characteristic signals for the CH₂, CH₂, and CH₃ groups in the upfield region (δ 1-4 ppm).

    • The methyl ester protons will likely appear as a singlet around δ 3.5-4.0 ppm.

  • ¹³C NMR:

    • The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm).

    • The carbonyl carbon of the ester will be significantly downfield (δ > 160 ppm).

    • The carbons of the propylamino and methyl ester groups will appear in the upfield region.

Infrared (IR) Spectroscopy

Significance: IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Spectral Features:

  • N-O Stretching: Strong absorption bands characteristic of the nitro group are expected around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

  • C=O Stretching: A strong absorption band for the ester carbonyl group is expected around 1700-1730 cm⁻¹.

  • N-H Stretching: A band corresponding to the N-H stretch of the secondary amine should be visible around 3300-3500 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Bands characteristic of the pyridine ring will be present in the aromatic region.

Mass Spectrometry (MS)

Significance: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Spectral Features:

  • Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound (239.23 m/z) is expected.

  • Fragmentation Pattern: Fragmentation may involve the loss of the propyl group, the methoxy group from the ester, or the nitro group.

Stability Assessment

The stability of a potential drug candidate under various conditions is a critical factor for its development.

Thermal Stability

Significance: Thermal stability data is essential for determining appropriate storage and handling conditions. Nitroaromatic compounds can be thermally sensitive.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to study the thermal properties of a material.

Causality of Experimental Choices: DSC provides a rapid and accurate determination of melting and decomposition temperatures by measuring the heat flow into or out of a sample as a function of temperature.

Step-by-Step Methodology:

  • A small, weighed amount of the sample is placed in a sealed pan.

  • The sample and a reference pan are heated at a controlled rate.

  • The difference in heat flow to the sample and reference is measured and plotted against temperature.

  • Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks in the DSC thermogram.

Photostability

Significance: Photostability testing determines if a compound is degraded by exposure to light, which can influence formulation and packaging requirements.

Experimental Protocol: ICH Q1B Guideline

The International Council for Harmonisation (ICH) provides guidelines for photostability testing.

Causality of Experimental Choices: The ICH guidelines provide a standardized approach to assess photostability, ensuring that the data is reliable and comparable across different laboratories and for regulatory submissions.

Step-by-Step Methodology:

  • Samples of the compound are exposed to a controlled light source that mimics the UV and visible light spectrum of sunlight.

  • A control sample is kept in the dark at the same temperature.

  • The exposed samples are analyzed at various time points for any degradation using a stability-indicating HPLC method.

  • The extent of degradation is quantified, and any degradation products are characterized.

Conclusion

This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate. By integrating computationally predicted data with established experimental protocols, this document serves as a valuable resource for researchers and scientists involved in the characterization and development of novel chemical entities. A thorough understanding and experimental verification of these properties are essential for advancing our knowledge of this compound and its potential applications in drug discovery.

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Foundational

Thermodynamic Stability of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate: A Comprehensive Technical Guide

Executive Summary Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (CAS: 1820613-80-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (CAS: 1820613-80-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The presence of multiple reactive functional groups—a reducible nitro group, a hydrolyzable methyl ester, and a secondary amine on an electron-deficient pyridine core—creates a complex thermodynamic landscape.

Understanding the thermodynamic and thermal stability of this intermediate is not merely an academic exercise; it is a critical safety and quality requirement. The introduction of a nitro group onto a pyridine ring significantly alters its thermal profile, introducing the risk of highly exothermic decomposition[1]. This whitepaper dissects the thermodynamic drivers of the molecule's stability, outlines its primary degradation pathways, and provides a self-validating experimental protocol for rigorous thermal profiling.

Structural Thermodynamics & Electronic Architecture

The ground-state thermodynamic stability of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate is dictated by a strong intramolecular "push-pull" electronic system.

  • Electron-Withdrawing Effects (-I, -M): The pyridine nitrogen, the C5 nitro group, and the C3 methyl ester collectively drain electron density from the aromatic ring. This electron deficiency makes the ring highly susceptible to nucleophilic attack[2].

  • Electron-Donating Effects (+M): The C6 propylamino group acts as a powerful electron donor via resonance. The lone pair on the amine nitrogen delocalizes into the pyridine ring, partially offsetting the electron-withdrawing effects of the nitro and ester groups.

Causality in Stability: This resonance stabilization lowers the standard enthalpy of formation ( ΔHf∘​ ), granting the molecule a deceptively stable ground state at ambient temperatures. However, this stabilization is highly polarized. While the aromatic core is stabilized, the highly polarized C-NO2 and ester carbonyl bonds become thermodynamic "springs." When sufficient thermal activation energy ( Ea​ ) is supplied, the homolytic cleavage of the C-NO2 bond initiates a rapid, self-sustaining exothermic cascade[3].

Thermal Degradation Kinetics & Sinks

Because nitro-aromatics are inherently energetic, their thermal decomposition typically occurs exothermically between 180°C and 250°C[3]. The thermodynamic sinks for this molecule fall into three primary categories:

  • Thermal Decomposition: Driven by the nitro group, leading to ring fragmentation and the release of NO x​ gases.

  • Ester Hydrolysis: In the presence of ambient moisture and basic/acidic conditions, the methyl ester hydrolyzes to the corresponding carboxylic acid, a process driven by the high thermodynamic stability of the resulting carboxylate anion.

  • Photochemical Reduction: The nitro group can undergo reduction to a nitroso or hydroxylamine derivative under UV irradiation.

G A Methyl 5-nitro-6- (propylamino)pyridine-3-carboxylate B Ester Hydrolysis (Aqueous/Basic) A->B H2O / OH- C Thermal Decomposition (Exothermic >190°C) A->C Heat (ΔH < 0) D Nitro Reduction (Photochemical/Chemical) A->D UV / Reductants

Fig 1: Primary degradation pathways and thermodynamic sinks for the pyridine derivative.

Quantitative Thermodynamic Parameters

To safely handle and process this intermediate, quantitative thermal data must be established. Table 1 summarizes the representative thermodynamic and kinetic parameters for highly functionalized nitro-pyridine carboxylates based on established calorimetric literature[3][4].

Table 1: Representative Thermodynamic & Kinetic Parameters

ParameterRepresentative Value RangeAnalytical MethodologyCausality / Implication
Decomposition Onset ( Tonset​ ) 195°C – 220°CDSC / TGAIndicates the threshold for C-NO2 bond homolysis.
Enthalpy of Decomposition ( ΔHd​ ) -800 to -1200 J/gDSCHighly exothermic; dictates cooling requirements during scale-up.
Activation Energy ( Ea​ ) 120 – 150 kJ/molIsoconversional KineticsDetermines the temperature dependence of the degradation rate.
Ester Hydrolysis ( ΔGrxn​ at pH 10) -15 to -25 kJ/molIsothermal Titration CalorimetrySpontaneous degradation in basic aqueous environments.

Self-Validating Experimental Protocol: Thermal Profiling

To ensure scientific integrity and trustworthiness, a single analytical technique is insufficient. The following protocol utilizes an orthogonal, self-validating approach: Differential Scanning Calorimetry (DSC) provides rapid kinetic data, Thermogravimetric Analysis (TGA) confirms mass loss (distinguishing decomposition from melting), and Isothermal Microcalorimetry (IMC) validates long-term thermodynamic stability at storage temperatures.

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation

  • Dry 50 mg of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate under vacuum (10 mbar) at 40°C for 12 hours to remove trace moisture, which can artificially lower the decomposition onset via hydrolytic pathways.

  • Seal 2–5 mg of the dried sample in gold-plated high-pressure DSC crucibles. Rationale: Gold prevents catalytic interference that can occur with standard aluminum pans when analyzing nitro-aromatics.

Step 2: Coupled TGA-DSC Execution

  • Purge the TGA-DSC furnace with dry Nitrogen at 50 mL/min.

  • Subject the sample to a dynamic heating ramp from 25°C to 350°C at multiple heating rates ( β = 2, 5, 10, and 20 °C/min).

  • Validation Check: Ensure the exothermic peak observed in DSC perfectly aligns with the onset of mass loss in the TGA trace. This confirms the exotherm is a decomposition event, not a polymorphic transition.

Step 3: Kinetic Modeling (Isoconversional Analysis)

  • Extract the peak temperatures ( Tp​ ) from the DSC curves at the different heating rates.

  • Apply the Kissinger or Friedman isoconversional methods to calculate the Activation Energy ( Ea​ ) and the pre-exponential factor ( A )[4].

Step 4: Isothermal Microcalorimetry (IMC) for Shelf-Life

  • Place 100 mg of the sample in an IMC ampoule at 40°C and 75% Relative Humidity (accelerated stability conditions).

  • Monitor the baseline heat flow ( μ W) over 14 days.

  • Rationale: IMC detects micro-degradation events (like slow ester hydrolysis) that are invisible to dynamic DSC, providing a true thermodynamic picture of shelf-life stability.

Workflow S1 Sample Prep (Anhydrous, Gold Pans) S2 Coupled TGA/DSC (Multi-rate Ramp) S1->S2 S3 Isothermal Microcalorimetry S1->S3 S4 Kinetic Modeling (Kissinger Method) S2->S4 Heat Flow & Mass Loss S3->S4 Long-term Heat Flow S5 Validated Stability Profile & Shelf-life S4->S5 Ea & Arrhenius Data

Fig 2: Integrated thermal analysis workflow for determining kinetic and thermodynamic stability.

Strategic Recommendations for Drug Development

Based on the thermodynamic profile of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate, formulation and synthetic chemists must adhere to the following guidelines:

  • Thermal Control During Synthesis: Due to the high enthalpy of decomposition associated with the nitro-pyridine core, any synthetic step involving this intermediate (e.g., saponification of the ester or reduction of the nitro group) must be performed under strict temperature control, ideally utilizing continuous flow chemistry to mitigate thermal runaway risks.

  • Storage Conditions: The susceptibility of the methyl ester to hydrolysis dictates that the compound must be stored in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) at temperatures not exceeding 25°C, protected from light to prevent photochemical reduction of the nitro group.

By respecting the thermodynamic boundaries established through rigorous calorimetric profiling, researchers can safely leverage this versatile intermediate in the development of novel therapeutics.

References

  • Oxford Academic (OUP). Nucleophilic Reaction upon Electron-Deficient Pyridone Derivatives. oup.com. Available at: [Link]

  • ResearchGate. Experimental and Computational Studies on the Thermal Degradation of Nitroazidobenzenes and Nitro Pyridine Rings. researchgate.net. Available at: [Link]

  • New Trends in Research of Energetic Materials (NTREM). Thermal stability and activation energy of nitro-pyridines. ntrem.com. Available at: [Link]

Sources

Exploratory

Preliminary Toxicity Screening of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate: A Mechanistic and Methodological Guide

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the early-stage toxicological profiling of these intermediates becomes paramount. Methyl 5-nitro-6-(propylamino)pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the early-stage toxicological profiling of these intermediates becomes paramount. Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (CAS: 1820613-80-6) is a versatile synthetic intermediate characterized by a pyridine core, a nitro group, a propylamino substituent, and a methyl ester. While these functional groups confer excellent synthetic utility for developing targeted therapeutics (such as kinase inhibitors), they also introduce specific toxicological liabilities that must be systematically de-risked.

This whitepaper provides an in-depth, mechanistically grounded framework for the preliminary toxicity screening of this compound. By understanding the causality behind the structural liabilities—specifically the neurotoxic potential of aminopyridines and the genotoxic/oxidative stress potential of nitroaromatics—researchers can implement a self-validating screening cascade.

Mechanistic Toxicology Profile

To design an effective screening protocol, we must first deconstruct the molecule into its toxicophoric components and understand the biological causality of their potential adverse effects.

The Aminopyridine Motif: Potassium Channel Blockade and Neurotoxicity

The compound features a substituted aminopyridine ring. Aminopyridines (such as 4-aminopyridine) are well-documented neurotoxins. The primary mechanism of action involves the selective blockade of voltage-gated potassium ( Kv​ ) channels in nerve fibers[1].

  • Causality: By blocking Kv​ channels, aminopyridines delay the repolarization phase of the neuronal action potential. This prolongation increases presynaptic calcium influx, which subsequently triggers an excessive release of neurotransmitters (e.g., acetylcholine and dopamine) at synapses and neuromuscular junctions[1][2].

  • Phenotypic Outcome: In vivo, this manifests as severe central nervous system (CNS) hyperexcitability, diaphoresis, altered mental status, choreoathetosis, and potentially fatal seizures[2][3]. Therefore, in vitro patch-clamp screening against human ether-à-go-go-related gene (hERG) and other Kv​ channels is a mandatory early-stage requirement.

The Nitroaromatic Motif: Bioreduction, Oxidative Stress, and Genotoxicity

The presence of a nitro group ( NO2​ ) on the aromatic pyridine ring introduces a significant risk for genotoxicity and cytotoxicity. Nitroaromatics are widely recognized for their complex bioreduction pathways mediated by bacterial and mammalian nitroreductases[4][5].

  • Causality: The toxicity of the nitroheterocycle fragment is not typically caused by the parent compound itself, but by its reactive metabolites. Single-electron transfer reduces the nitro group to a highly reactive nitro anion radical . This radical can react with molecular oxygen to generate superoxide anions and other Reactive Oxygen Species (ROS), leading to severe oxidative stress[4].

  • Further Reduction: Alternatively, further reduction yields nitroso derivatives and hydroxylamines. These electrophilic species can covalently bind to DNA, forming DNA adducts that induce mutations[4][6]. Because of this, nitroaromatics frequently flag positive in bacterial reverse mutation assays (Ames test)[6][7].

G N Nitroaromatic Compound NR Nitro Anion Radical N->NR 1e- reduction NS Nitroso Derivative NR->NS 1e- reduction ROS Reactive Oxygen Species (ROS) NR->ROS O2 (Redox Cycling) HA Hydroxylamine NS->HA 2e- reduction DNA DNA Adducts (Genotoxicity) HA->DNA Electrophilic attack ROS->DNA Oxidative stress

Caption: Nitroaromatic bioreduction pathway leading to ROS generation and DNA damage.

Strategic Screening Framework

Based on the mechanistic profile, the screening cascade must evaluate predictive lethality, oxidative stress, genotoxicity, and neurotoxicity.

In Silico Predictive Toxicology (QSAR)

Before initiating in vitro assays, Quantitative Structure-Activity Relationship (QSAR) ensemble models should be deployed. Recent advancements in machine learning allow for the accurate prediction of the 50% lethal dose ( LD50​ ) and mutagenic potential of nitroaromatic compounds by analyzing the contribution of molecular descriptors (e.g., electron affinity of the nitro group)[8][9].

In Vitro Assay Selection

To validate the in silico predictions, the following self-validating assays must be executed:

  • Oxidative Stress: DCFDA Cellular ROS Assay.

  • Genotoxicity: Ames Test (OECD 471) utilizing Salmonella typhimurium strains (e.g., TA98, TA100) and nitroreductase-overproducing strains (e.g., YG7132) to specifically capture nitroaromatic activation[5].

  • Neurotoxicity: Automated Patch-Clamp electrophysiology targeting Kv​ channels.

G C Methyl 5-nitro-6-(propylamino) pyridine-3-carboxylate QSAR In Silico QSAR (LD50 & Mutagenicity Prediction) C->QSAR ROS In Vitro ROS Assay (DCFDA Fluorescence) QSAR->ROS AMES In Vitro Genotoxicity (Ames Test - TA98/TA100/YG7132) QSAR->AMES PATCH In Vitro Neurotoxicity (Kv Channel Patch-Clamp) QSAR->PATCH DECISION Go / No-Go Decision Lead Optimization ROS->DECISION AMES->DECISION PATCH->DECISION

Caption: Integrated tiered toxicity screening workflow for functionalized aminopyridine derivatives.

Data Presentation and Evaluation Metrics

All quantitative data generated from the screening cascade should be evaluated against established thresholds to inform Go/No-Go decisions in the development pipeline.

Table 1: Predicted Toxicological Liabilities and Target Assays

Structural MotifPrimary Toxicological RiskMechanistic PathwayTarget Validation Assay
Aminopyridine Neurotoxicity / Seizures Kv​ Channel BlockadeAutomated Patch-Clamp ( IC50​ )
Nitroaromatic Genotoxicity / MutagenicityDNA Adduct FormationAmes Test (TA98, TA100, YG7132)
Nitroaromatic CytotoxicityROS / Oxidative StressDCFDA Fluorescence Assay

Table 2: Preliminary In Vitro Screening Metrics & Decision Thresholds

AssayMetricDesired Threshold (Go Decision)Flag (Requires Optimization)
DCFDA ROS Assay Fold change vs. Control <1.5x increase in ROS >2.0x increase in ROS
Ames Test (+/- S9) Revertant Colonies <2x background mutation rate ≥2x background mutation rate
Kv​ Patch-Clamp IC50​ ( μM ) >30μM (Low affinity) <10μM (High affinity block)

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating internal positive and negative controls.

Protocol 1: High-Throughput ROS Generation Assay (DCFDA)

This protocol utilizes 2',7'-dichlorofluorescein diacetate (H2DCFDA), a cell-permeable probe that is cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF[10][11]. This directly measures the oxidative stress induced by the nitroaromatic bioreduction.

Materials:

  • Target Cells: HepG2 (human liver carcinoma) or appropriate neuronal cell line.

  • Probe: 20 mM H2DCFDA stock in DMSO[12].

  • Positive Control: 100μM tert-butyl hydroperoxide (TBHP) or Hydrogen Peroxide ( H2​O2​ )[13][14].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a dark, clear-bottomed 96-well microplate at a density of 3×104 cells/well. Incubate overnight at 37°C, 5% CO2​ [10][12].

  • Probe Loading: Wash the cells once with sterile PBS. Add 100μL of freshly prepared 20μM H2DCFDA working solution (diluted in phenol red-free assay buffer) to each well[12][14].

  • Incubation: Incubate the plate in the dark for 30–45 minutes at 37°C to allow for cellular diffusion and esterase cleavage[11].

  • Compound Treatment: Remove the H2DCFDA solution and wash wells with PBS. Add the test compound (Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate) at varying concentrations (e.g., 1, 10, 50μM ) in phenol red-free media. Include vehicle control (DMSO) and positive control ( 100μM TBHP) wells[13][14].

  • Fluorescence Acquisition: Immediately transfer the plate to a fluorescence microplate reader. Measure the formation of fluorescent DCF at Excitation 485 nm / Emission 535 nm[10][11]. Take kinetic readings every 30 minutes for up to 6 hours to capture the redox cycling dynamics[13].

Protocol 2: Automated Patch-Clamp for Kv​ Channel Screening

To assess the aminopyridine-driven neurotoxic liability, the compound must be screened for its ability to block voltage-gated potassium channels.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the target Kv​ channel (e.g., Kv​1.1 , Kv​1.2 , or hERG). Harvest cells when they reach 70-80% confluency and suspend them in extracellular recording solution.

  • System Calibration: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular solution (high K+ ) and extracellular solution (high Na+ ).

  • Seal Formation: Dispense the cell suspension into the recording chips. Apply negative pressure to form a gigaseal ( >1GΩ ), followed by a brief voltage zap to achieve the whole-cell recording configuration.

  • Voltage Protocol: Apply a depolarizing voltage step protocol (e.g., holding at -80 mV, stepping to +20 mV for 500 ms) to elicit outward K+ currents. Establish a stable baseline current for at least 3 minutes.

  • Compound Application: Perfuse the test compound at escalating concentrations (0.1, 1, 10, 30μM ). Use 4-aminopyridine (4-AP) as a positive control for Kv​ blockade.

  • Data Analysis: Measure the fractional block of the steady-state outward current at each concentration. Fit the concentration-response data to a Hill equation to calculate the IC50​ value.

References

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Chapter XXV USE OF 4-AMINOPYRIDINE IN WILDLIFE DAMAGE MANAGEMENT Source: USDA APHIS URL:[Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL:[Link]

  • Correlation of the genotoxic activation and kinetic properties of Salmonella enterica serovar Typhimurium nitroreductases SnrA and cnr with the redox potentials of nitroaromatic compounds and quinones Source: PubMed (NIH) URL:[Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach Source: MDPI (Toxics) URL:[Link]

  • Mutagenicity of Nitroaromatic Compounds Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Screening of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for the initial in vitro screening of the novel compound, Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate. Given the li...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro screening of the novel compound, Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate. Given the limited specific biological data available for this molecule, we present a tiered screening approach designed to first establish its cytotoxic profile and then to explore its potential therapeutic activities based on the known biological diversity of the nitropyridine scaffold. The protocols herein are intended for researchers, scientists, and drug development professionals seeking to conduct a foundational assessment of a new chemical entity.

Introduction: The Therapeutic Potential of Nitropyridines

The pyridine ring is a "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] The addition of a nitro group (NO2) to this scaffold often imparts a wide range of biological activities.[2] Nitropyridine derivatives have been investigated for their potential as antitumor, antiviral, antibacterial, antifungal, and anti-inflammatory agents.[1][3][4] The nitro group, being strongly electron-withdrawing, can be crucial to the molecule's mechanism of action, often through bioreductive activation in hypoxic environments (e.g., solid tumors or anaerobic bacteria) or by participating in key binding interactions with biological targets.[2][5]

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate is a novel compound within this class. Its structure, featuring a nitro group, an amino substituent, and a carboxylate ester, suggests a potential for diverse biological interactions. This guide outlines a logical, step-by-step workflow for its initial biological characterization, starting with fundamental toxicity assessments and proceeding to exploratory functional screens.

Tier 1 Screening: Foundational Cytotoxicity Assessment

The first critical step in evaluating any new compound is to determine its effect on cell viability.[6] This establishes a therapeutic window and informs the concentration range for all subsequent functional assays. We recommend screening against a panel of cell lines, including representatives of potential target tissues and a non-cancerous cell line to assess for selective toxicity.[6]

General Workflow for In Vitro Toxicity Screening

The following diagram illustrates the general workflow for the initial toxicity assessment.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select & Culture Cell Line Panel D Seed Cells in 96-well Plates A->D B Prepare Stock Solution of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (e.g., in DMSO) C Perform Serial Dilutions B->C E Treat Cells with Compound (24-72h incubation) C->E D->E F Add Assay Reagent (e.g., MTT, CellTox™ Green) E->F G Measure Signal (Absorbance or Fluorescence) F->G H Calculate % Viability vs. Vehicle Control G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: General Workflow for In Vitro Toxicity Screening.

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Materials:

  • Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

  • Selected cell lines (e.g., HeLa, A549, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.5% DMSO) and no-cell (media only) blank wells.[8] Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).[6]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][10] It is a reliable method for assessing loss of cell membrane integrity.[8][11]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay)

  • Cells and compound prepared as in the MTT assay

  • Opaque-walled 96-well plates (for fluorescence-based kits)

  • Lysis solution (provided in kit, often Triton X-100 based) for maximum LDH release control[10]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled plate. Set up additional wells for the maximum LDH release control.

  • Maximum Release Control: About 30 minutes before the end of the incubation period, add 10 µL of the kit's Lysis Solution to the maximum release control wells.[10]

  • Assay Execution:

    • Equilibrate the plate and kit reagents to room temperature.

    • Add a volume of the LDH reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix gently by shaking for 30 seconds.

    • Incubate at room temperature for 10-20 minutes, protected from light.

    • Add the Stop Solution (if required by the kit).

  • Measurement: Measure the fluorescence (e.g., 560 nm Ex / 590 nm Em) or absorbance with a microplate reader.

  • Data Analysis: Correct for background by subtracting the no-cell control values. Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically: % Cytotoxicity = 100 * (Experimental - Vehicle Control) / (Maximum Release - Vehicle Control)

ParameterCell Line 1 (e.g., A549)Cell Line 2 (e.g., HEK293)
MTT IC50 (µM) Experimental ValueExperimental Value
LDH EC50 (µM) Experimental ValueExperimental Value
Incubation Time 48 hours48 hours
Table 1: Hypothetical Data Summary for Cytotoxicity Screening.

Tier 2 Screening: Exploratory Functional Assays

Based on the broad activities of nitropyridines, the following assays can be used to explore the potential therapeutic applications of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate. These protocols serve as templates and should be optimized for the specific hypothesis being tested.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Compound Preparation: Prepare a 2X serial dilution of the test compound in MHB directly in the 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final compound concentrations to 1X and the final inoculum to ~5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 4: Generic Enzyme Inhibition Assay (e.g., Kinase)

Many drugs function by inhibiting enzymes.[13] This protocol provides a general framework for assessing enzyme inhibition, which can be adapted for various enzyme classes by using the appropriate substrate and detection method.[14][15][16]

G cluster_principle Assay Principle Enzyme Enzyme (Kinase) Product Phosphorylated Product + ADP Enzyme->Product Catalysis Substrate Substrate + ATP Detection Detection Reagent (Luminescence/Fluorescence) Product->Detection Inhibitor Test Compound Inhibitor->Enzyme Inhibition Signal Signal (Light Output) Detection->Signal

Caption: Principle of a Generic Kinase Inhibition Assay.

Procedure:

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate/ATP solution, and test compound dilutions. The final concentration of substrate should ideally be at or below its Km value to detect various types of inhibitors.[16]

  • Assay Plate Setup: In a 384-well plate, add:

    • Test compound dilutions.

    • Enzyme solution.

  • Pre-incubation: Incubate the enzyme and inhibitor together for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the enzymatic reaction.

  • Incubation: Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Detection: Add the detection reagent (e.g., a reagent that measures remaining ATP levels, where a lower signal indicates higher kinase activity). Incubate as required.

  • Measurement: Read the signal (e.g., luminescence) on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to high (no inhibitor) and low (no enzyme) controls. Plot a dose-response curve to determine the IC50 value.

Protocol 5: Generic Receptor-Ligand Binding Assay (Competitive)

Receptor binding assays are used to identify and characterize compounds that bind to a specific receptor.[17] A competitive assay measures the ability of a test compound to displace a labeled ligand (often radioactive) from its receptor.[18][19]

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Radiolabeled ligand (e.g., [3H]-ligand) specific for the receptor

  • Test compound

  • Assay buffer

  • Unlabeled ligand for non-specific binding (NSB) determination

  • 96-well filter plates and vacuum manifold

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Assay Plate Setup: In a 96-well plate, set up wells for:

    • Total Binding: Receptor membranes + radioligand + buffer.

    • Non-Specific Binding (NSB): Receptor membranes + radioligand + excess unlabeled ligand.

    • Test Compound: Receptor membranes + radioligand + serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly transfer the contents of the wells to a filter plate and wash with ice-cold buffer using a vacuum manifold to separate bound from free radioligand.[19]

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Calculate the percent inhibition of specific binding caused by the test compound.

    • Plot a dose-response curve to determine the IC50, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Interpretation and Next Steps

The initial screening cascade will generate key data points (IC50, MIC) that guide the next phase of research.

  • High Cytotoxicity (Low IC50): If the compound is highly toxic to all cell lines, it may have potential as a broad-spectrum cytotoxic agent (e.g., for oncology), but its therapeutic window will be narrow. Further studies would focus on the mechanism of cell death.[6]

  • Selective Cytotoxicity: If the compound is significantly more toxic to cancer cells than to non-cancerous cells, it is a promising candidate for anticancer drug development.

  • Potent Bioactivity with Low Cytotoxicity: The ideal outcome is potent activity in a functional screen (e.g., low MIC or low enzyme inhibition IC50) coupled with high IC50 values in cytotoxicity assays. This indicates a favorable therapeutic index.

  • No Activity: If no significant activity is observed, the compound may be inactive under the tested conditions, or its target may not be represented in the chosen assays. Further screening in other assay systems may be warranted.

Conclusion

This application note provides a foundational framework for the initial in vitro characterization of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate. By systematically assessing cytotoxicity before proceeding to targeted functional screens, researchers can efficiently gather the preliminary data needed to make informed decisions about the future development of this novel compound. The provided protocols are robust, widely used in the drug discovery field, and serve as a validated starting point for your investigation.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • Oxford Academic. (2013). 1.3 In vitro and in vivo testing of new compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • PubMed. (2024, January 15). In vitro screening technologies for the discovery and development of novel drugs against Toxoplasma gondii. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Retrieved from [Link]

  • Iranian Journal of Pharmaceutical Research. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Retrieved from [Link]

  • Johns Hopkins University. (2022, September 15). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Retrieved from [Link]

  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. Retrieved from [Link]

Sources

Application

The Latent Potential of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate in Agrochemical Discovery: Application Notes and Synthetic Protocols

Introduction: Unveiling a Versatile Scaffold for Crop Protection The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast lands...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold for Crop Protection

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, pyridine-based compounds have consistently emerged as privileged scaffolds in the design of potent fungicides, herbicides, and insecticides.[1][2][3] Their inherent biological activity, coupled with tunable physicochemical properties, makes them a focal point for lead discovery and optimization. This document introduces Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate , a functionalized pyridine derivative with significant, yet largely unexplored, potential as a versatile building block in agrochemical synthesis.

This guide provides an in-depth analysis of the title compound's structural features and outlines detailed synthetic protocols for its derivatization into novel chemical entities with potential agrochemical applications. By leveraging established synthetic methodologies and principles of bioisosteric replacement, we aim to equip researchers with the foundational knowledge to unlock the latent potential of this promising intermediate.[4][5][6]

Structural Features and Agrochemical Potential

The molecular architecture of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate presents a confluence of reactive functional groups, each offering a distinct handle for synthetic manipulation and a potential anchor for biological activity.

Functional GroupPotential Role in Agrochemical Design
Pyridine Core A well-established toxophore in numerous commercial agrochemicals, known to interact with a wide range of biological targets.[1][3]
Nitro Group A strong electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr). It is also a precursor to the versatile amino group, which is a key functionality in many bioactive molecules.[7][8] The nitro group itself can be essential for antifungal activity in some N-oxides.[9]
Propylamino Group The alkylamino side chain can influence lipophilicity, membrane permeability, and target binding. Modifications to this group can be a valuable strategy for optimizing bioactivity.[10]
Methyl Ester This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a key intermediate for the synthesis of amides, esters, and other derivatives with potential herbicidal or fungicidal properties.[11][12][13]

The strategic positioning of these functional groups allows for a multi-pronged approach to library synthesis, targeting a diverse array of biological endpoints relevant to crop protection.

Synthetic Pathways for Agrochemical Lead Generation

The following protocols are designed to be robust and adaptable, providing a starting point for the synthesis of diverse libraries of compounds derived from Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate.

Protocol 1: Reduction of the Nitro Group to Synthesize Diaminopyridine Derivatives

The conversion of the nitro group to an amino group is a pivotal transformation, yielding a diaminopyridine scaffold that serves as a precursor to a wide range of heterocyclic systems with known agrochemical relevance, such as pyrido[2,3-d]pyrimidines.[14][15]

Reaction Scheme:

G cluster_conditions Reaction Conditions start Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate intermediate Methyl 5-amino-6-(propylamino)pyridine-3-carboxylate start->intermediate Fe/AcOH or H2, Pd/C condition1 Iron powder, Acetic Acid, Ethanol Reflux, 2-4 h condition2 H2 (balloon), 10% Pd/C, Methanol Room Temperature, 12-24 h

A schematic for the reduction of the nitro group.

Materials:

  • Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

  • Iron powder (-325 mesh)

  • Glacial acetic acid

  • Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (balloon or cylinder)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure (Iron/Acetic Acid Method):

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux and then add glacial acetic acid (1.0 eq) dropwise.

  • Maintain the reaction at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 5-amino-6-(propylamino)pyridine-3-carboxylate.

  • The product can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Iron in acetic acid is a classic and cost-effective method for the reduction of aromatic nitro groups.[16][17] The acidic medium protonates the nitro group, facilitating its reduction by the elemental iron.

  • Palladium on carbon with hydrogen gas offers a cleaner reduction method, often proceeding with high yield and selectivity.[18] This method avoids the need for a strenuous workup to remove iron salts.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidinone Derivatives

The diaminopyridine derivative synthesized in Protocol 1 is a valuable precursor for the construction of fused heterocyclic systems. Pyrido[2,3-d]pyrimidines are known to exhibit a range of biological activities, including herbicidal action.[14][19]

Reaction Scheme:

G cluster_reagents Reagents start Methyl 5-amino-6-(propylamino)pyridine-3-carboxylate intermediate Pyrido[2,3-d]pyrimidinone derivative start->intermediate Formamide, 180°C or Urea, heat reagent1 Formamide reagent2 Urea

Cyclization to form a pyridopyrimidinone ring system.

Materials:

  • Methyl 5-amino-6-(propylamino)pyridine-3-carboxylate (from Protocol 1)

  • Formamide

  • Urea

  • High-temperature thermometer

  • Heating mantle

  • Air condenser

Procedure (Formamide Cyclization):

  • In a round-bottom flask equipped with a magnetic stir bar and an air condenser, add Methyl 5-amino-6-(propylamino)pyridine-3-carboxylate (1.0 eq) and an excess of formamide (e.g., 10-20 eq).

  • Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude pyrido[2,3-d]pyrimidinone derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.

Causality Behind Experimental Choices:

  • Formamide and Urea serve as sources of the one-carbon unit required to form the pyrimidine ring. At high temperatures, they decompose to provide the necessary electrophile for cyclization with the two amino groups of the diaminopyridine.[15] This is a common and efficient method for the synthesis of such fused systems.

Protocol 3: Hydrolysis of the Methyl Ester and Subsequent Amide Coupling

Conversion of the methyl ester to a carboxylic acid opens up another avenue for derivatization, particularly for the synthesis of amides. Amide-containing compounds are prevalent in agrochemicals, exhibiting a wide range of biological activities.[20][21]

Reaction Scheme:

G cluster_steps Synthetic Steps start Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate intermediate1 5-Nitro-6-(propylamino)pyridine-3-carboxylic acid start->intermediate1 LiOH, THF/H2O final_product Amide Derivative intermediate1->final_product Amine (R-NH2), Coupling Agent (e.g., HATU, EDCI) step1 Ester Hydrolysis step2 Amide Coupling

Hydrolysis and amide bond formation workflow.

Materials:

  • Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • A desired primary or secondary amine

  • A peptide coupling agent (e.g., HATU, EDCI)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure (Two-Step Protocol):

Step A: Ester Hydrolysis

  • Dissolve Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 - 2.0 eq) and stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step B: Amide Coupling

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq) and the non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Add the coupling agent (e.g., HATU, 1.2 eq) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Lithium hydroxide is a commonly used reagent for the saponification of esters, particularly when milder conditions are required to avoid side reactions with other functional groups.[13]

  • Peptide coupling reagents like HATU or EDCI are highly efficient for the formation of amide bonds under mild conditions, minimizing the risk of racemization if chiral amines are used and offering broad functional group tolerance.[22]

Future Directions and Screening Strategies

The derivatives synthesized through the protocols outlined above should be subjected to a battery of biological screens to assess their potential as agrochemicals.

  • Herbicidal Activity: Screen against a panel of monocotyledonous and dicotyledonous weeds. Assays could include inhibition of seed germination, root growth, and overall plant viability.[20][23][24]

  • Fungicidal Activity: Test against a range of plant pathogenic fungi, such as Botrytis cinerea, Fusarium graminearum, and Puccinia triticina.[9][25]

  • Insecticidal Activity: Evaluate against common agricultural pests like aphids, caterpillars, and beetles.[26][27][28]

Further structural optimization can be guided by the initial screening results, employing principles of bioisosteric replacement to fine-tune the physicochemical properties and biological activity of the lead compounds.[4][29]

Conclusion

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate represents a promising, yet underutilized, starting material for the synthesis of novel agrochemicals. Its rich functionality provides a platform for the creation of diverse chemical libraries. The protocols detailed in this guide offer a strategic roadmap for researchers to explore the synthetic landscape around this scaffold and potentially uncover the next generation of crop protection agents.

References

Sources

Method

Scale-up manufacturing protocols for Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

Executive Summary This application note details a robust, kilogram-scale manufacturing protocol for Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (CAS: 1820613-80-6)[1], a highly functionalized pyridine intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, kilogram-scale manufacturing protocol for Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (CAS: 1820613-80-6)[1], a highly functionalized pyridine intermediate frequently utilized in the development of kinase inhibitors and advanced active pharmaceutical ingredients (APIs). The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between[2] and n-propylamine.

Designed for process chemists and drug development professionals, this guide eschews traditional trial-and-error methodologies in favor of a self-validating, intrinsically safe process . It emphasizes exotherm control, solvent optimization, and in-process controls (IPCs) to ensure high yield, stoichiometric efficiency, and process safety.

Causality & Process Rationale (E-E-A-T)

To transition this SNAr reaction from a discovery-scale fume hood to a pilot-plant reactor, several critical mechanistic and safety variables must be controlled:

  • Solvent Selection (Thermal Safety over Tradition): Historically, SNAr reactions are performed in polar aprotic solvents like DMSO or DMF. However, rigorous process safety evaluations have demonstrated severe thermal hazards and autocatalytic decomposition risks associated with DMSO at elevated temperatures, especially in the presence of bases, as detailed in [3]. To establish a safe scale-up system, 2-Methyltetrahydrofuran (2-MeTHF) is selected. 2-MeTHF provides excellent solubility for the starting material, avoids the transesterification risks associated with alcoholic solvents, and allows for direct anti-solvent crystallization.

  • Base Selection (Stoichiometric Efficiency): N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger. This prevents the consumption of the n-propylamine nucleophile by the generated HCl, ensuring the reaction does not stall at the Meisenheimer intermediate stage[4].

  • Temperature Control (Regiocontrol & Runaway Mitigation): The nucleophilic attack to form the anionic Meisenheimer complex is highly exothermic, a common trait in polar aprotic SNAr reactions[5]. Dosing n-propylamine at 0–5 °C prevents thermal runaway and suppresses the formation of amidation impurities at the C3-carboxylate.

Mechanistic Pathway

SNAr_Mechanism SM Methyl 6-chloro-5-nitro pyridine-3-carboxylate MC Meisenheimer Complex (Anionic Intermediate) SM->MC Nucleophilic Attack (Rate Determining) Nu n-Propylamine (Nucleophile) Nu->MC Prod Methyl 5-nitro-6-(propylamino) pyridine-3-carboxylate MC->Prod Chloride Elimination (Fast) HCl DIPEA·HCl (Byproduct) MC->HCl Proton Transfer to DIPEA

Fig 1. SNAr mechanism via Meisenheimer complex formation and chloride elimination.

Quantitative Data & Reagent Stoichiometry

MaterialRoleMW ( g/mol )Eq.Mass (g)Volume (mL)
Methyl 6-chloro-5-nitropyridine-3-carboxylateStarting Material216.581.001000.0N/A
n-PropylamineNucleophile59.111.10300.2417.0
N,N-Diisopropylethylamine (DIPEA)Acid Scavenger129.241.20716.0965.0
2-Methyltetrahydrofuran (2-MeTHF)Reaction Solvent86.1310 vol8600.010000.0
5% Aqueous NaClAqueous WashN/A5 vol5000.05000.0
n-HeptaneAnti-solvent100.2015 vol10260.015000.0

Step-by-Step Manufacturing Protocol (1.0 kg Scale)

Phase 1: Reactor Preparation & Inerting
  • Purge a 50 L glass-lined or Hastelloy reactor with Nitrogen (N₂) for 15 minutes to ensure an inert atmosphere.

  • Charge 10.0 L of 2-MeTHF into the reactor.

  • Charge 1.00 kg of[2]. Initiate agitation at 150 rpm.

  • Charge 965 mL of DIPEA. Verify complete dissolution (the solution will appear pale yellow).

Phase 2: Cryogenic Dosing & Exotherm Control
  • Set the reactor jacket temperature to -5 °C. Monitor the internal temperature (T_int) until it reaches 0–5 °C.

  • Critical Safety Step: Slowly dose 417 mL of n-propylamine via an addition funnel or dosing pump over 120 minutes. Adjust the dosing rate to ensure T_int strictly remains < 10 °C to prevent thermal runaway[5].

Phase 3: Thermal Aging & In-Process Control (IPC)
  • Once dosing is complete, adjust the jacket temperature to gradually heat the reaction mixture to an internal temperature of 40 °C over 60 minutes.

  • Age the reaction at 40 °C for 4 hours.

  • Self-Validation (IPC): Withdraw a 1.0 mL sample. Dilute with 9.0 mL Acetonitrile and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the starting material is < 0.5% AUC.

Phase 4: Workup & Anti-Solvent Crystallization
  • Cool the reactor to 20 °C.

  • Charge 5.0 L of 5% aqueous NaCl solution. Agitate vigorously for 15 minutes, then allow phase separation for 30 minutes.

  • Decant the lower aqueous layer (contains DIPEA·HCl and unreacted amine). Retain the upper organic layer.

  • Transfer the organic layer to a clean crystallization vessel.

  • Slowly charge 15.0 L of n-Heptane (anti-solvent) over 3 hours while maintaining agitation at 100 rpm. Optional: Seed crystals (1.0 g) may be added after 20% of the heptane is charged to induce controlled nucleation.

  • Ramp cool the suspension to 0 °C over 2 hours and age for an additional 2 hours to maximize yield.

Phase 5: Isolation & Drying
  • Discharge the slurry and filter through a Nutsche filter or industrial centrifuge.

  • Wash the wet cake with 2.0 L of pre-chilled (0 °C) 2-MeTHF/n-Heptane mixture (1:4 v/v).

  • Transfer the wet cake to a vacuum oven. Dry at 45 °C under high vacuum (< 50 mbar) for 12–16 hours until constant weight is achieved.

  • Expected Yield: 1.05–1.10 kg (85–90% theoretical yield) of [1] as a yellow-orange crystalline solid.

Process Workflow Visualization

Process_Workflow Prep 1. Reactor Prep (2-MeTHF, SM, DIPEA) Dose 2. Controlled Dosing (n-Propylamine at 0-5°C) Prep->Dose React 3. Thermal Aging (40°C for 4h) Dose->React Cryst 4. Crystallization (Heptane Anti-solvent) React->Cryst Isol 5. Filtration & Wash (Cold Heptane/2-MeTHF) Cryst->Isol Dry 6. Vacuum Drying (45°C, <50 mbar) Isol->Dry

Fig 2. Kilogram-scale manufacturing workflow from reactor preparation to vacuum drying.

Analytical & Quality Control (HPLC Parameters)

To ensure the self-validating nature of the protocol, the following HPLC conditions are recommended for IPC and final purity assessment:

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

References

  • Methyl 6-chloro-5-nitronicotinate (CID 346961) Source: PubChem URL:[Link]

  • Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide Source: Process Safety Progress / ResearchGate URL:[Link]

  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions Source: ACS Combinatorial Science URL:[Link]

Sources

Application

Application Note: Reagents and Protocols for the Amination of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Context Methyl 5-nitro-6-(pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Context

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (CAS: 1820613-80-6) is a highly functionalized, electron-deficient pyridine derivative. It serves as a critical advanced intermediate in the synthesis of imidazo[4,5-b]pyridine scaffolds, which are widely utilized in medicinal chemistry for developing 5-HT6 receptor antagonists [1], platelet-activating factor (PAF) antagonists [2], and direct thrombin inhibitors.

In the context of this specific scaffold, "amination" refers to the reductive transformation of the 5-nitro group into a primary amine, yielding the corresponding ortho-diamine: Methyl 5-amino-6-(propylamino)pyridine-3-carboxylate . This ortho-diamine is the requisite precursor for subsequent cyclization with carboxylic acids, aldehydes, or orthioesters to construct the fused imidazopyridine bicyclic system.

Because the substrate contains both a secondary amine (propylamino) and a methyl ester, the selected amination reagents must be chemoselective. They must efficiently reduce the nitro group without causing ester hydrolysis, transesterification, or undesired N-alkylation.

G A Methyl 6-chloro-5-nitro- pyridine-3-carboxylate B Methyl 5-nitro-6-(propylamino)- pyridine-3-carboxylate (Target Substrate) A->B SNAr (Propylamine) C Methyl 5-amino-6-(propylamino)- pyridine-3-carboxylate (ortho-Diamine) B->C Amination (Nitro Reduction) D Imidazo[4,5-b]pyridine Derivatives C->D Cyclization (Acid/Aldehyde)

Synthetic workflow: SNAr, amination (nitro reduction), and imidazo[4,5-b]pyridine cyclization.

Reagent Selection & Causality (Expertise & Experience)

The choice of amination reagent dictates the impurity profile, scalability, and safety of the reaction. The three primary methodologies for this transformation are Catalytic Hydrogenation, Metal-Mediated Reduction, and Transfer Hydrogenation.

Catalytic Hydrogenation (Pd/C, H₂)
  • Mechanism: Palladium adsorbs hydrogen gas, facilitating a stepwise transfer of hydrides to the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the primary amine.

  • Causality for Selection: This is the cleanest method. It produces only water as a byproduct, making workup as simple as filtering off the catalyst. However, the basicity of the resulting ortho-diamine can occasionally poison the catalyst, requiring slightly elevated pressures (30–50 psi).

Metal-Mediated Reduction (Fe/NH₄Cl or Zn/AcOH)
  • Mechanism: Single-electron transfer (SET) from the zero-valent metal to the nitro group, coupled with protonation from a mild acid source (e.g., aqueous ammonium chloride).

  • Causality for Selection: Highly robust and insensitive to sulfur or halogen impurities that would otherwise poison a palladium catalyst. Iron with NH₄Cl is preferred over Zinc/Acetic acid because the near-neutral pH prevents the hydrolysis of the methyl ester at position 3.

Transfer Hydrogenation (Pd/C, NH₄HCO₂)
  • Mechanism: Ammonium formate decomposes in the presence of Pd/C to generate hydrogen gas and CO₂ in situ.

  • Causality for Selection: Ideal for bench-scale synthesis where high-pressure hydrogen reactors are unavailable. It provides the cleanliness of catalytic hydrogenation without the flammability hazards of H₂ gas.

Reagents Substrate Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate CatHydro Catalytic Hydrogenation (Pd/C, H2) Substrate->CatHydro MetalRed Metal-Mediated (Fe/NH4Cl or Zn/AcOH) Substrate->MetalRed TransHydro Transfer Hydrogenation (Pd/C, NH4HCO2) Substrate->TransHydro Product Methyl 5-amino-6-(propylamino)pyridine-3-carboxylate CatHydro->Product High purity, scalable MetalRed->Product Tolerates impurities TransHydro->Product No H2 gas needed

Decision matrix for selecting amination reagents based on scalability, safety, and purity needs.

Quantitative Comparison of Amination Methods
Amination MethodReagentsTypical YieldReaction TimeScalabilityKey Drawback
Catalytic H₂ 10% Pd/C, H₂ (40 psi), MeOH90–95%2–4 hExcellentRequires pressure vessels; fire hazard.
Metal-Mediated Fe powder, NH₄Cl, EtOH/H₂O85–92%4–6 hVery GoodGenerates iron oxide sludge (filtration).
Transfer H₂ 10% Pd/C, NH₄HCO₂, MeOH80–88%1–2 hModerateSublimation of salts blocks condensers.

Step-by-Step Experimental Protocols (Trustworthiness)

The following protocols are designed as self-validating systems. They include specific In-Process Controls (IPC) to ensure the reaction has reached completion before proceeding to workup.

Protocol A: Amination via Catalytic Hydrogenation (Scalable/Clean)

Reagents:

  • Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (1.0 eq, 10 mmol, 2.39 g)

  • 10% Pd/C (50% wet) (0.05 eq Pd, ~250 mg)

  • Methanol (HPLC grade, 25 mL)

  • Hydrogen gas (H₂)

Procedure:

  • Preparation: In a 100 mL pressure-rated hydrogenation vessel, dissolve the substrate in 25 mL of Methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C. Safety Note: Never add dry Pd/C to a methanol solution in the presence of oxygen, as it may ignite.

  • Purging: Seal the vessel. Purge the system with Nitrogen (3 cycles of pressurizing to 30 psi and releasing) to remove oxygen.

  • Hydrogenation: Purge the system with Hydrogen gas (3 cycles). Pressurize the vessel to 40 psi with H₂. Stir vigorously at room temperature.

  • In-Process Control (IPC): After 2 hours, halt stirring, vent the H₂, and take a 50 µL aliquot. Analyze via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes). The starting material (yellow spot, Rf ~0.6) should be completely consumed, replaced by a highly polar, UV-active product (Rf ~0.2).

  • Workup: Purge the vessel with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with an additional 20 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting ortho-diamine is highly susceptible to air oxidation (turning dark brown/purple). Immediately flush the flask with Argon and store at -20°C, or proceed directly to the cyclization step.

Protocol B: Amination via Iron/Ammonium Chloride (Robust/Impurity Tolerant)

Reagents:

  • Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (1.0 eq, 10 mmol, 2.39 g)

  • Iron powder (325 mesh) (5.0 eq, 50 mmol, 2.79 g)

  • Ammonium chloride (NH₄Cl) (5.0 eq, 50 mmol, 2.67 g)

  • Ethanol / Water (4:1 v/v, 30 mL)

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the substrate in 24 mL of Ethanol. Add 6 mL of distilled water and the Ammonium chloride.

  • Activation: Heat the mixture to 60°C to ensure complete dissolution of the salts.

  • Reduction: Add the Iron powder portion-wise over 10 minutes. Note: The reaction is moderately exothermic. Portion-wise addition prevents solvent bumping.

  • Reflux: Increase the temperature to 80°C (reflux) and stir vigorously for 4 hours.

  • In-Process Control (IPC): Check reaction completion via LC-MS. The mass should shift from [M+H]+ 240.1 to [M+H]+ 210.1.

  • Workup: While the mixture is still hot (to prevent precipitation of the product), filter it through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad thoroughly with hot Ethanol (2 x 15 mL) and Ethyl Acetate (20 mL).

  • Extraction: Concentrate the filtrate to remove the ethanol. Dilute the remaining aqueous layer with saturated NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the diamine.

References

  • Title: Imidazopyridine-Based 5-HT6 Receptor Neutral Antagonists: Impact of N1-Benzyl and N1-Phenylsulfonyl Fragments on Different Receptor Conformational States Source: Journal of Medicinal Chemistry, 2021, 64(2), 1180-1196. URL: [Link]

  • Title: Discovery and Evaluation of a Series of 3-Acylindole Imidazopyridine Platelet-Activating Factor Antagonists Source: Journal of Medicinal Chemistry, 1999, 42(14), 2674-2687. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate in aqueous media

Technical Support Center: Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate Prepared by: Senior Application Scientist, Formulations Division This guide provides in-depth technical support for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

Prepared by: Senior Application Scientist, Formulations Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate in aqueous media. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: From Insoluble to Solution

This section addresses the most common issues encountered when formulating Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate. We approach the problem systematically, starting with fundamental characterization and progressing to advanced solubilization techniques.

Q1: My initial attempts to dissolve Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate in a neutral aqueous buffer have failed. What is the critical first step?

A1: This is a common and expected observation. The molecular structure of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate—containing a lipophilic propyl group, a methyl ester, and a nitroaromatic system—confers poor aqueous solubility. The first and most critical step is to perform a systematic evaluation of the compound's pH-dependent solubility.[1]

The pyridine ring and the exocyclic propylamino group are both weakly basic and can be protonated in acidic conditions.[1][2] This protonation introduces a positive charge, creating a salt form of the molecule that is generally much more soluble in water than the neutral form.[1] A pH-solubility profile will reveal the optimal pH range for solubilization and is a foundational experiment for any ionizable compound.

Protocol 1: Determination of pH-Solubility Profile

Objective: To quantify the solubility of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate across a physiologically relevant pH range.

Materials:

  • Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (solid)

  • Series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 9

  • Vials (glass, appropriate volume)

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters (ensure compatibility with your buffers and any co-solvents)

  • Validated analytical method for concentration measurement (e.g., HPLC-UV).[3][4]

Methodology:

  • Add an excess amount of the solid compound to a vial containing a known volume of a specific pH buffer. Ensure a visible amount of undissolved solid remains.[1]

  • Seal the vials tightly and place them on an orbital shaker. Equilibrate the samples for a sufficient time (typically 24-48 hours) at a controlled temperature to ensure saturation is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the excess solid.[1]

  • Carefully withdraw an aliquot of the clear supernatant.

  • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid microparticles.[1]

  • Dilute the filtrate with an appropriate mobile phase or solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method like HPLC-UV.[1][3][4]

  • Repeat this process for each pH buffer.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH.

Q2: The pH-solubility profile shows improved solubility in acidic conditions, but it's still insufficient for my desired concentration, or my experiment requires a near-neutral pH. What should I try next?

A2: When pH adjustment alone is insufficient or not viable, the use of co-solvents is the logical next step. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous solvent system.[1][5][6] This technique is simple to implement and can yield significant increases in solubility.[5][6]

Commonly used co-solvents in research and pharmaceutical formulations include ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), and dimethyl sulfoxide (DMSO).[1][] The choice and concentration must be determined experimentally.

A word of caution: When a compound is dissolved in a high concentration of a strong organic solvent like DMSO and then diluted into an aqueous buffer (an "antisolvent"), it can rapidly precipitate out of solution.[2] This "antisolvent precipitation" is a common cause of experimental variability.[2] Therefore, it is crucial to determine the equilibrium solubility in the final mixed-solvent system.

Protocol 2: Co-solvent Screening for Solubility Enhancement

Objective: To evaluate the effect of various co-solvents on the solubility of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate at a fixed pH.

Methodology:

  • Prepare a series of solvent systems with varying ratios of co-solvent to your chosen aqueous buffer (e.g., 10%, 20%, 30%, 40% v/v co-solvent).[1]

  • For each solvent mixture, determine the saturation solubility of the compound using the shake-flask method described in Protocol 1 .

  • Plot the solubility as a function of the co-solvent concentration for each co-solvent tested. This will identify the most effective co-solvent and the optimal concentration range for maximum solubility.[1]

Data Presentation: Example Co-Solvent Screening Results

Co-solvent (% v/v in pH 7.4 Buffer)Solubility of Compound (µg/mL) - Illustrative Data
0% (Buffer only)1.5
10% Ethanol15
20% Ethanol45
10% PEG 40025
20% PEG 40080
10% DMSO150
20% DMSO>500

This table presents illustrative data to demonstrate how results can be structured.

Q3: My application is sensitive to organic solvents, and even with pH adjustment, I cannot reach my target concentration. Is there a solvent-free alternative?

A3: Yes. When organic co-solvents must be avoided, cyclodextrins are an excellent alternative. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly water-soluble molecules, like your compound, forming an "inclusion complex."[8][9] This complex shields the hydrophobic parts of the guest molecule from water, thereby significantly increasing its apparent aqueous solubility.

Derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are most commonly used in pharmaceutical formulations due to their increased water solubility and safety profile.[10]

Protocol 3: Solubility Enhancement using Cyclodextrin Inclusion Complexation

Objective: To prepare and evaluate a cyclodextrin inclusion complex to enhance aqueous solubility.

Materials:

  • Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Mortar and pestle

  • Small amount of a water-ethanol mixture (e.g., 1:1 v/v) to act as a kneading aid

Methodology (Kneading Method):

  • Place a specific molar ratio of HP-β-CD and your compound (e.g., 1:1, 2:1) in a mortar.

  • Add a minimal amount of the water-ethanol mixture to form a homogeneous, thick paste.

  • Knead the paste thoroughly for 30-60 minutes.[1] The mechanical energy and the transient solvent presence facilitate the inclusion of the drug molecule into the cyclodextrin cavity.

  • Dry the resulting paste in a vacuum oven at a controlled temperature to remove the solvent, yielding a solid powder.

  • Determine the solubility of this solid complex in your desired aqueous medium using the shake-flask method from Protocol 1 . The concentration of the dissolved compound can then be quantified.

Decision-Making Workflow

To assist in selecting the appropriate solubilization strategy, the following workflow diagram outlines a logical progression of steps.

G start Start: Compound precipitates in aqueous buffer ph_profile Protocol 1: Determine pH-Solubility Profile start->ph_profile ph_check Is solubility sufficient at desired pH? ph_profile->ph_check cosolvent Protocol 2: Co-solvent Screening (e.g., PEG 400, DMSO) ph_check->cosolvent No end_ok Proceed with Experiment ph_check->end_ok  Yes cosolvent_check Is solubility sufficient & co-solvent acceptable? cosolvent->cosolvent_check cyclodextrin Protocol 3: Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent_check->cyclodextrin No cosolvent_check->end_ok  Yes cyclo_check Is solubility sufficient? cyclodextrin->cyclo_check cyclo_check->end_ok  Yes end_fail Consult Formulation Specialist: Consider advanced techniques (e.g., solid dispersions, nano-suspensions) cyclo_check->end_fail No

Caption: A decision tree for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

  • Q: How do I analytically quantify the concentration of my compound for these solubility studies?

    • A: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is highly recommended.[3][4] Given the nitro-aminopyridine structure, the compound should have a strong UV chromophore, allowing for sensitive detection.[3] The method is robust, widely available, and can separate the parent compound from potential degradants or impurities.[3][4][11]

  • Q: I dissolved my compound in 100% DMSO for a stock solution. When I added a small volume to my aqueous cell culture medium, I saw immediate precipitation. Why?

    • A: This is a classic case of antisolvent precipitation.[2] Your compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous medium (the antisolvent). When the stock solution is added, the local concentration of the compound in the now predominantly aqueous environment exceeds its solubility limit, causing it to crash out of solution. To avoid this, you should either prepare your stock in a co-solvent mixture that is compatible with your final dilution or use a more advanced formulation strategy like cyclodextrins.

  • Q: Are there any potential stability issues with Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate that I should be aware of during formulation?

    • A: While specific stability data for this molecule is not available, compounds with similar functional groups can have certain liabilities. The methyl ester functional group can be susceptible to hydrolysis, particularly at high or low pH. Additionally, nitroaromatic compounds can sometimes be sensitive to light (photolysis) or undergo chemical reduction. It is always best practice to assess the stability of your final formulation under your experimental conditions (e.g., by re-analyzing the concentration and checking for new peaks by HPLC after incubation).

References

  • Study on Complex Formation of Biologically Active Pyridine Derivatives With Cyclodextrins by Capillary Electrophoresis. PubMed. 2007 Nov 30. Available from: [Link]

  • β-Cyclodextrin trimers enclosing an unusual organization of guest: The inclusion complex β-cyclodextrin/4-pyridinealdazine | Request PDF. ResearchGate. Available from: [Link]

  • Self-Inclusion Complexes Derived from Cyclodextrins: Synthesis and Characterization of 6A,6B-Bis-O-[p-(allyloxy)phenyl]. ACS Publications. Available from: [Link]

  • Chemical structure of the β-cyclodextrin inclusion complex of... ResearchGate. Available from: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available from: [Link]

  • Methyl 6-amino-5-nitropyridine-3-carboxylate. PubChem. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available from: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed. 2024 Nov 15. Available from: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. NextSDS. Available from: [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. 2023 Apr 26. Available from: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS. 2012 Dec 12. Available from: [Link]

  • Cosolvent. Wikipedia. Available from: [Link]

  • CO-SOLVENCY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 2020 Mar 19. Available from: [Link]

  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed. Available from: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. 2007 Jan 15. Available from: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data. ACS Publications. 2022 May 27. Available from: [Link]

  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. 2023 Nov 10. Available from: [Link]

  • 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+ | Request PDF. ResearchGate. Available from: [Link]

  • 5-NITRO-N-METHYL-2-(METHYLAMINO)PYRIDINE-3-CARBOXAMIDE. NextSDS. Available from: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. 2022 Aug 13. Available from: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC. 2025 Jan 4. Available from: [Link]

  • diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. 2021 Oct 31. Available from: [Link]

Sources

Optimization

Technical Support Center: Advanced Purification of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (CAS 182...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (CAS 1820613-80-6)[1]. Achieving high purity for this compound is a critical, non-negotiable step, as residual impurities can significantly compromise the validity of downstream biological assays and the safety profile of potential drug candidates.[2]

This document moves beyond standard protocols to provide a troubleshooting framework grounded in the physicochemical properties of the molecule. We will explore the causality behind common purification challenges and offer advanced, field-proven strategies to overcome them.

Section 1: Understanding the Purification Challenge

Q1: What are the key molecular properties of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate that dictate the purification strategy?

A1: The purification strategy is governed by a combination of functional groups, each contributing to the molecule's overall polarity, solubility, and potential for intermolecular interactions:

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity, allowing for manipulation of solubility through pH adjustment.

  • Amino Group (-NH-propyl): The secondary amine is also basic and can act as a hydrogen bond donor, increasing polarity.

  • Nitro Group (-NO2): This strong electron-withdrawing group significantly increases the molecule's polarity and dipole moment. Nitroaromatic compounds are known to be challenging in certain purification schemes.[3]

  • Methyl Ester (-COOCH3): This group is a hydrogen bond acceptor and contributes to the overall polarity, influencing solubility in various organic solvents.

Collectively, these features result in a moderately polar, basic compound that is often challenging to crystallize from single-solvent systems due to its high solubility in a wide range of polar solvents.[4]

Q2: What are the most common impurities I should expect during the synthesis of this compound?

A2: Impurities are typically derived from the synthetic route and can include unreacted starting materials, intermediates, and by-products.[2] For a typical synthesis involving nucleophilic aromatic substitution on a di-substituted pyridine, you should anticipate:

  • Unreacted Starting Materials: For example, a precursor like methyl 6-chloro-5-nitropyridine-3-carboxylate.

  • Positional Isomers: Depending on the synthetic route, isomers may form, which can be particularly difficult to separate due to similar physical properties.

  • Hydrolysis Products: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if the reaction or workup involves harsh acidic or basic conditions.

  • By-products of Side Reactions: This could include products from over-alkylation or side reactions involving the nitro group.

  • Residual Solvents: Solvents used in the reaction or initial extraction (e.g., DMF, DMSO, Ethyl Acetate).

Section 2: Primary Purification Strategy: Advanced Recrystallization

Recrystallization is the most efficient and scalable method for purifying solid organic compounds. However, the high polarity of the target molecule often necessitates a more nuanced approach than a simple single-solvent method.

Q3: My compound won't crystallize from any single solvent I've tried. What is the best approach?

A3: This is a common challenge for polar pyridine derivatives.[4] When a single solvent fails, a two-solvent (or mixed-solvent) recrystallization is the method of choice. This technique uses a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent).[4]

Detailed Protocol: Two-Solvent Recrystallization
  • Solvent Selection: Empirically determine a suitable solvent pair. A good starting point for this molecule is Acetone (good solvent) and Hexanes (anti-solvent) . Other potential pairs include Ethyl Acetate/Hexanes or Methanol/Water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., Acetone) required to achieve complete dissolution.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step is crucial for achieving high purity.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., Hexanes) dropwise with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again. This ensures you are at the optimal point for crystallization upon cooling.

  • Slow Cooling (Critical Step): Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling often traps impurities.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

G start Crude Product dissolve Dissolve in min. hot 'good' solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter add_anti Add 'poor' solvent until cloudy hot_filter->add_anti clarify Add 'good' solvent until clear add_anti->clarify cool_slow Slow Cool to Room Temp clarify->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice isolate Vacuum Filter & Wash cool_ice->isolate dry Dry Under Vacuum isolate->dry end_node Pure Crystals dry->end_node

Caption: Workflow for Two-Solvent Recrystallization.
Troubleshooting Recrystallization
Problem Common Cause(s) Expert Solution(s)
Compound "Oils Out" 1. Solution is too saturated. 2. Cooling is too rapid. 3. The boiling point of the solvent is higher than the melting point of the compound.1. Add a small amount of the hot "good" solvent to the oiled-out mixture and reheat until dissolved, then cool slowly. 2. Ensure cooling is gradual; insulate the flask if necessary.
No Crystals Form 1. Too much solvent: This is the most common reason for crystallization failure.[4] 2. Supersaturation: The solution is stable beyond its normal solubility limit.[4]1. Gently boil off some of the solvent to increase the concentration and allow it to cool again.[4] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a "seed crystal" of the pure compound.[4]
Poor Recovery / Low Yield 1. Too much "good" solvent was used. 2. The compound has significant solubility in the cold solvent mixture. 3. Incomplete crystallization.1. Concentrate the mother liquor (the liquid filtered off the crystals) and cool it again to obtain a second crop of crystals. Note: the second crop may be less pure. 2. Ensure adequate time in the ice bath.
Product is Still Impure 1. The impurity has very similar solubility properties to the product. 2. The impurity co-crystallized with the product.1. Perform a second recrystallization. 2. Change the solvent pair to alter the solubility characteristics of the product and impurity. 3. If impurity persists, proceed to column chromatography.

Section 3: Secondary Purification: Chromatographic Methods

When recrystallization is insufficient to remove closely related impurities or when the highest possible purity is required, column chromatography is the preferred method.

Q4: When should I choose column chromatography over recrystallization?

A4: Opt for column chromatography when:

  • You are dealing with a complex mixture containing multiple impurities.

  • The impurities are structurally very similar to the target compound (e.g., positional isomers).

  • Recrystallization has failed to yield a product of the desired purity.

  • You are working on a small scale where losses from recrystallization would be significant.

Detailed Protocol: Flash Column Chromatography (Silica Gel)

This is the workhorse technique for routine laboratory purification of moderately polar compounds.

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. For this compound, a gradient of Ethyl Acetate in Hexanes is a good starting point. Aim for a retention factor (Rf) of ~0.25-0.35 for the target compound in the final eluent mixture. Adding 0.5-1% triethylamine (TEA) to the eluent system can significantly reduce peak tailing by neutralizing acidic silanol groups on the silica gel.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent and carefully pipette it onto the top of the column. This method is faster but can lead to band broadening if not done carefully.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 10% Ethyl Acetate in Hexanes). Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

G eluent Select Eluent (via TLC) pack Pack Column with Silica Slurry eluent->pack load Load Sample (Dry Loading Preferred) pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (via TLC) collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end_node Pure Product evaporate->end_node

Caption: Workflow for Flash Column Chromatography.
Troubleshooting Chromatography
Problem Common Cause(s) Expert Solution(s)
Poor Separation 1. Incorrect mobile phase composition.[5] 2. Column overloading.[5] 3. Column degradation or improper packing.1. Re-optimize the eluent system using TLC. A shallower gradient may be required. 2. Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Repack the column, ensuring a homogenous bed.
Compound Won't Elute 1. The eluent is not polar enough. 2. Strong, irreversible adsorption to the silica.1. Gradually increase the eluent polarity (e.g., add a small percentage of Methanol to the Ethyl Acetate/Hexane mixture). 2. If the compound is very polar, consider using a different stationary phase like alumina or reversed-phase (C18) silica.
Peak Tailing 1. Secondary interactions between the basic pyridine/amine and acidic silanol groups on the silica surface. 2. Sample overloading.1. Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase to mask the active sites. 2. Reduce the amount of sample loaded.
High Backpressure 1. Column frit is clogged. 2. Sample precipitated at the top of the column.1. Ensure the sample is fully dissolved and filtered before loading.[5] 2. Use the dry loading technique to prevent precipitation upon contact with the less polar eluent.

Section 4: Alternative & Complementary Techniques

Q5: Are there other techniques I can use to remove specific types of impurities before a final purification step?

A5: Yes. A simple acid-base liquid-liquid extraction can be highly effective for removing non-basic organic impurities.

  • Principle: The basic nitrogen atoms on your target compound can be protonated by an acid (e.g., 1M HCl) to form a water-soluble salt. Neutral or acidic impurities will remain in the organic phase.

  • Workflow:

    • Dissolve the crude product in an organic solvent like Ethyl Acetate.

    • Extract the organic layer with 1M HCl. The target compound will move into the aqueous layer.

    • Separate the layers. Discard the organic layer containing non-basic impurities.

    • Cool the aqueous layer in an ice bath and carefully basify it with a base (e.g., 1M NaOH or saturated NaHCO3) until the product precipitates or the solution is basic (pH > 8).

    • Extract the product back into an organic solvent (e.g., Ethyl Acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent.

This "pre-purification" can significantly reduce the burden on subsequent recrystallization or chromatography steps.

Section 5: Final Purity Assessment

Q6: How can I be confident in the purity of my final compound?

A6: No purification is complete without rigorous purity analysis. A multi-technique approach is always recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[2][5] A reversed-phase C18 column with a mobile phase such as acetonitrile/water is typically effective for this class of compound.[6] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities. Integration of the proton signals can provide a quantitative estimate of purity against a known standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the target compound and can help identify the mass of any co-eluting impurities.[7]

Caption: Logical Relationship between Purification and Analysis.

References

  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem.
  • Troubleshooting Purification Methods - Sigma-Aldrich.
  • A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine - Benchchem.
  • Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer - PubMed. Available at: [Link]

  • Analysis of Nitroaromatics: A Comparison Between Gas Chromatography and Liquid Chromatography with and without Solid Phase Micro-extraction - Ingenta Connect. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available at: [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Reducing degradation of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate during storage

Introduction Welcome to the technical support center for Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (Product No. COM448668954).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (Product No. COM448668954). This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to the storage and stability of this compound. Given its specific functional groups—a nitroaromatic system, a secondary amino group, and a methyl ester—this molecule possesses inherent reactivity that requires careful handling to ensure its integrity over time.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of organic chemistry and stability testing. Our goal is to empower you with the knowledge to proactively prevent degradation, identify potential issues, and maintain the purity and efficacy of your experimental starting material.

Section 1: Understanding the Stability of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

The structure of this compound contains three key functional groups that are susceptible to degradation under common laboratory conditions. Understanding these liabilities is the first step toward effective stabilization.

  • Nitroaromatic Group (-NO₂): The strong electron-withdrawing nature of the nitro group makes the pyridine ring electron-deficient and generally resistant to oxidative degradation.[1][2] However, this group is susceptible to reduction, which can be initiated by reducing agents, certain metals, or anaerobic microbial activity, leading to the formation of nitroso, hydroxylamino, or amino derivatives.[1][3]

  • Secondary Amino Group (-NH-propyl): Aminopyridines can be susceptible to oxidation.[4][5][6] This oxidation can be catalyzed by light, heat, or trace metal impurities, potentially leading to the formation of colored impurities or more complex degradation products.

  • Methyl Ester Group (-COOCH₃): Ester functionalities are prone to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.[7] The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of moisture.

The interplay of these groups suggests that the primary degradation pathways to monitor are hydrolysis, oxidation, and reduction .

Diagram of Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_reduction Reduction main Methyl 5-nitro-6-(propylamino) pyridine-3-carboxylate hydrolysis_product 5-Nitro-6-(propylamino) pyridine-3-carboxylic acid main->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Oxidized Amino Species (e.g., N-oxides, colored oligomers) main->oxidation_product O₂ / Light / Heat reduction_product Methyl 5-amino-6-(propylamino) pyridine-3-carboxylate main->reduction_product Reducing Agents

Caption: Key degradation routes for the target compound.

Section 2: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common questions regarding the proper storage and handling of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate.

Q1: What is the optimal temperature for storing the solid compound?

A1: For long-term stability, we recommend storing the solid compound at 2-8°C in a desiccator. The low temperature minimizes the rate of potential solid-state reactions, while the desiccator protects against moisture, which could initiate ester hydrolysis. For short-term storage (weeks), storage at room temperature in a desiccator is acceptable if the container is tightly sealed.

Q2: Does the compound need to be stored under an inert atmosphere?

A2: Yes, for maximum stability, especially for long-term storage or if the material will be opened and used multiple times, storing under an inert atmosphere (e.g., Argon or Nitrogen ) is highly recommended.[8] This practice displaces oxygen, thereby minimizing the risk of oxidizing the propylamino group.[5][6]

Q3: Is this compound sensitive to light?

A3: Nitroaromatic compounds can be photosensitive.[9][10] Therefore, it is crucial to protect the compound from light. Always store it in an amber vial or a container wrapped in aluminum foil. This aligns with the principles of photostability testing outlined in the ICH Q1B guidelines.[9][11]

Q4: I need to prepare a stock solution. What is the best solvent and how should I store it?

A4: For stock solutions, use a dry, aprotic solvent such as anhydrous DMSO or DMF . Protic solvents like methanol or ethanol, even if anhydrous, can participate in transesterification over long periods. Aqueous buffers should be avoided for long-term storage due to the risk of ester hydrolysis. Prepare solutions fresh whenever possible. If storage is necessary, aliquot the solution into single-use vials, purge with argon or nitrogen, seal tightly, and store at -20°C or below .

Q5: I noticed the solid material has developed a slight yellow or brownish tint over time. What does this indicate?

A5: The appearance of color often suggests degradation, likely due to the oxidation of the aminopyridine moiety or potential side reactions involving the nitro group. While this may not significantly impact the primary structure in the early stages, it is an indicator of suboptimal storage conditions. You should re-analyze the material for purity before use (see Section 4 for an example HPLC protocol).

Table 1: Summary of Recommended Storage Conditions
FormTemperatureAtmosphereLight ProtectionContainerDuration
Solid 2-8°CInert Gas (Ar, N₂) RecommendedAmber Vial / OpaqueTightly Sealed, DesiccatedLong-Term (>6 months)
Solid Room Temp (<25°C)Air (if sealed well)Amber Vial / OpaqueTightly Sealed, DesiccatedShort-Term (<6 months)
Solution (Aprotic) ≤ -20°CInert Gas (Ar, N₂) RequiredAmber Vial / OpaqueTightly Sealed VialsUp to 3 months
Solution (Aqueous) Not RecommendedN/AN/AN/APrepare Fresh

Section 3: Troubleshooting Guide: Identifying & Mitigating Degradation

This guide provides a problem-and-solution framework for common issues encountered during the handling and analysis of this compound.

Issue 1: A new, more polar peak appears in my reverse-phase HPLC chromatogram.

  • Probable Cause: This is a classic sign of ester hydrolysis . The resulting carboxylic acid is significantly more polar than the parent methyl ester and will therefore have a shorter retention time on a C18 column.

  • Causality: This occurs if the compound has been exposed to moisture, especially if dissolved in a non-anhydrous solvent or stored in a humid environment. Traces of acid or base can catalyze this reaction.[7]

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to LC-MS, check the mass of the new peak. The mass of the carboxylic acid (C₉H₁₁N₃O₄) will be 14.03 Da less than the parent compound (C₁₀H₁₃N₃O₄).

    • Solvent Check: Ensure all solvents used for sample preparation and storage are anhydrous.

    • pH Control: If working in aqueous solutions for assays, ensure the pH is buffered between 6.0 and 7.5 to minimize both acid- and base-catalyzed hydrolysis.

    • Future Prevention: Store the solid compound in a desiccator. For solutions, use anhydrous solvents and store under inert gas at low temperatures.

Issue 2: My stock solution has turned yellow/brown and its measured concentration has decreased.

  • Probable Cause: This points to oxidation of the aminopyridine group. Oxidative degradation often produces colored byproducts and can lead to a loss of the parent compound.

  • Causality: Oxygen from the air, especially when catalyzed by light or trace metals, can oxidize the secondary amine.[12] This process can be accelerated in certain solvents.

  • Troubleshooting Steps:

    • Inert Atmosphere: Discard the old solution. Prepare a new stock solution using anhydrous solvent. Before sealing the vial, gently bubble argon or nitrogen through the solution for 1-2 minutes to displace dissolved oxygen.

    • Light Protection: Store the solution in an amber vial and in the dark (e.g., inside a freezer box).

    • Solvent Purity: Use high-purity, HPLC-grade or better solvents to minimize catalytic impurities.

Issue 3: I see a new, less polar peak in my reverse-phase HPLC, and my sample has lost its yellowish color.

  • Probable Cause: This suggests reduction of the nitro group to an amino group. The resulting 5-amino derivative is less polar than the 5-nitro parent and will have a longer retention time in reverse-phase HPLC. The loss of the nitro group, a chromophore, can lead to a change in color.

  • Causality: This is less common under typical storage but can occur if the compound comes into contact with reducing agents (e.g., residual borohydrides from a previous reaction step in the lab) or is stored in solvents that can form reducing species (e.g., old ethers forming peroxides which can initiate radical reactions). Anaerobic microbial degradation is also a known pathway for nitro group reduction.[1][3]

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to check for a mass that is 30.00 Da less than the parent compound, corresponding to the replacement of -NO₂ (46.01 Da) with -NH₂ (16.01 Da).

    • Review Lab Practices: Ensure there is no cross-contamination from reducing agents in your workspace. Use fresh, high-purity solvents.

    • Storage Vessels: Use clean glass vials. Avoid storing in certain types of plastic containers that may have reactive additives.

Section 4: Protocols for Stability Assessment

To ensure the integrity of your compound, particularly if it has been stored for an extended period, performing a simple stability check is recommended. Forced degradation studies are also a valuable tool in drug development to understand potential degradation pathways.[13][14]

Workflow for a Simple Stability Check

Caption: A simple workflow to verify compound stability.

Protocol: Stability-Indicating HPLC Method

This reverse-phase HPLC method is designed to separate the parent compound from its potential hydrolytic and reductive degradation products.

  • Instrumentation & Column:

    • HPLC system with a UV/Vis or DAD detector.[15]

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm[15]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Dilute 100 µL of the stock into 900 µL of the same diluent to get a final concentration of 100 µg/mL.

    • Inject 10 µL onto the column.

  • Expected Results & Interpretation:

    • Hydrolysis Product (Carboxylic Acid): Will elute earlier than the parent peak.

    • Parent Compound (Methyl Ester): The main peak of interest.

    • Reduction Product (Amino Derivative): Will elute later than the parent peak.

    • Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks and multiplying by 100. A purity of ≥98% is generally acceptable for most research applications.

Section 5: References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Biodegradation Pathways of Nitroaromatic Compounds in Soil and Water. Retrieved from

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available from: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available from: [Link]

  • Williams, R. E., & Williams, P. A. (2006). Bacterial pathways for degradation of nitroaromatics. PubMed. Available from: [Link]

  • Yadav, V., et al. (2024). Biological Treatment of Nitroaromatics in Wastewater. MDPI. Available from: [Link]

  • Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494. Available from: [Link]

  • Naik, D. B., et al. (2002). Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. DOI. Available from: [Link]

  • Pashkovskaya, A. A., et al. (2019). The Kinetics of Oxidation of 3-Aminopyridin-2(1H)-ones by Hydrogen Peroxide in the Presence of Horseradish Peroxidase. ProQuest. Available from: [Link]

  • Benchchem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds. Retrieved from

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. IJAPBC. Available from: [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • Panda, R. S., et al. (2009). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. ResearchGate. Available from: [Link]

  • Ott, A., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available from: [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Available from: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • Singh, S., et al. (1995). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. PubMed. Available from: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • Shell. (n.d.). Storage and handling of NEODENE and SHOP olefins. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate Synthesis

Welcome to the Technical Support Center for the esterification of 5-nitro-6-(propylamino)pyridine-3-carboxylic acid. This guide is designed for drug development professionals and synthetic chemists facing yield, purity,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the esterification of 5-nitro-6-(propylamino)pyridine-3-carboxylic acid. This guide is designed for drug development professionals and synthetic chemists facing yield, purity, or scalability issues during the synthesis of its methyl ester intermediate.

Because this molecule features a delicate push-pull electronic system—an electron-withdrawing nitro group, an electron-donating secondary amine, and a basic pyridine core—strict thermodynamic control is required to prevent competing side reactions.

Part 1: Troubleshooting & FAQs

Q1: We are using a standard Fischer esterification (H₂SO₄ in Methanol at 65 °C), but our conversion rates are unacceptably low (<50%). Why is heating to reflux not enough? The Causality: The basic nitrogen of the pyridine ring is easily protonated by strong mineral acids like sulfuric acid, forming a pyridinium salt[1]. This places a positive charge directly on the heterocyclic core, which strongly deactivates the adjacent carboxylic acid carbon toward nucleophilic attack by methanol. The Solution: Standard reflux temperatures (65 °C) fail to overcome this high activation energy barrier. You must either utilize a pressurized autoclave system to safely elevate the reaction temperature to 100 °C[1], or abandon the Fischer route in favor of highly reactive intermediates (e.g., acid chlorides) that proceed under milder conditions.

Q2: We switched to the Thionyl Chloride (SOCl₂) method. The yield improved, but the reaction mixture turned dark and tarry, making purification difficult. What caused this degradation? The Causality: The reaction between SOCl₂, methanol, and the carboxylic acid is violently exothermic[2][3]. If SOCl₂ is added too rapidly or without sufficient cooling, localized thermal spikes occur. The electron-deficient aminopyridine ring is sensitive to extreme heat in highly acidic environments, leading to rapid thermal degradation and the formation of dark, polymeric byproducts. The Solution: The addition phase must be strictly controlled at 0–5 °C . Only after the exothermic activation is complete should the system be gently warmed to 40–60 °C to drive the esterification to completion[2].

Q3: To avoid acidic conditions, we are using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in DMF. However, LC-MS shows a persistent +14 Da impurity. What is this, and how do we eliminate it? The Causality: The +14 Da mass shift indicates the formation of an N-methylated byproduct: Methyl 5-nitro-6-(N-methyl-N-propylamino)pyridine-3-carboxylate. Methyl iodide is a highly reactive electrophile. While your primary target is the carboxylate anion (O-alkylation), providing too much thermal energy allows the electrophile to overcome the activation barrier for N-alkylation of the secondary propylamino group[4][5]. The Solution: Secondary amine over-alkylation to a tertiary amine is a classic thermal excursion side-reaction[6]. You must maintain the internal reaction temperature strictly between 20–25 °C . At this temperature, the highly nucleophilic carboxylate anion reacts rapidly, while the secondary amine remains unreactive.

Part 2: Quantitative Data & Temperature Profiles

The following table summarizes the thermodynamic boundaries and expected outcomes for the three primary esterification pathways.

Esterification MethodCritical Temp RangePrimary Risk / Side ReactionExpected Yield
Fischer (H₂SO₄ / MeOH) 65–100 °CIncomplete reaction due to pyridinium deactivation.40–60%
Acid Chloride (SOCl₂ / MeOH) 0–5 °C (Add) → 60 °CThermal degradation / tarry byproducts if added hot.85–95%
Alkylation (MeI / K₂CO₃ / DMF) 20–25 °CN-alkylation (+14 Da impurity) if T > 40 °C.80–90%

Part 3: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: SOCl₂-Mediated Esterification (Recommended for Scale-Up)

This method leverages high reactivity to overcome pyridine deactivation but requires strict exotherm management.

  • Preparation: Suspend 5-nitro-6-(propylamino)pyridine-3-carboxylic acid (1.0 eq) in anhydrous Methanol (10 volumes) under an inert N₂ atmosphere.

  • Cooling: Submerge the reactor in an ice-water bath.

    • Self-Validation Checkpoint: Verify the internal temperature probe reads between 0–5 °C before proceeding.

  • Activation: Add Thionyl Chloride (1.5 eq) dropwise over 45 minutes.

    • Causality: Slow addition prevents localized heating from the exothermic formation of the acid chloride intermediate and HCl gas generation[3].

    • Self-Validation Checkpoint: The mixture should remain a pale yellow suspension. If the internal temperature exceeds 5 °C, or if the solution darkens to brown, pause the addition immediately and increase cooling capacity.

  • Esterification: Remove the ice bath and gradually heat the reaction to 60 °C for 4 hours.

    • Self-Validation Checkpoint: The thick suspension will transition into a clear, homogeneous solution as the esterification reaches completion. TLC (DCM:MeOH 9:1) should show complete consumption of the baseline starting material.

Protocol B: MeI/Base-Mediated Esterification (Recommended for Mild Conditions)

This method avoids harsh acids but requires strict ambient temperature control to prevent over-alkylation.

  • Preparation: Dissolve the starting carboxylic acid (1.0 eq) in anhydrous DMF (8 volumes). Add finely powdered K₂CO₃ (1.5 eq).

  • Deprotonation: Stir the mixture at 20–25 °C for 30 minutes.

    • Self-Validation Checkpoint: The solution should turn slightly deeper in color as the highly nucleophilic carboxylate anion is generated.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise.

    • Causality: Limiting MeI to 1.1 equivalents and restricting heat prevents the secondary propylamino group from acting as a nucleophile[5].

    • Self-Validation Checkpoint: Monitor the internal temperature. The alkylation is mildly exothermic. Use a water bath to ensure the temperature never exceeds 30 °C (target 25 °C). If T > 30 °C, you will begin generating the +14 Da N-methylated impurity[4][6].

  • Quenching: After 2 hours, quench the reaction by pouring it into 40 volumes of ice water. The product will precipitate as a yellow solid.

Part 4: Mechanistic Pathway Diagram

The following diagram illustrates the critical temperature dependencies and resulting chemical pathways for this specific esterification.

G cluster_SOCl2 Thionyl Chloride (SOCl2) Route cluster_MeI Methyl Iodide (MeI) Route Start 5-nitro-6-(propylamino) pyridine-3-carboxylic acid SOCl2_Opt 0-5°C Addition 60°C Reflux Start->SOCl2_Opt SOCl2 / MeOH SOCl2_Fail Rapid Addition >70°C Start->SOCl2_Fail SOCl2 / MeOH MeI_Opt Strict 20-25°C Control Start->MeI_Opt MeI / K2CO3 MeI_Fail Thermal Excursion >40°C Start->MeI_Fail MeI / K2CO3 Product Methyl 5-nitro-6-(propylamino) pyridine-3-carboxylate SOCl2_Opt->Product Optimal Degradation Thermal Degradation (Tarry Byproducts) SOCl2_Fail->Degradation Exothermic Runaway MeI_Opt->Product Selective O-Alkylation N_Alkylation N-Methylated Byproduct (+14 Da Impurity) MeI_Fail->N_Alkylation Over-alkylation

Temperature-dependent reaction pathways for 5-nitro-6-(propylamino)pyridine-3-carboxylate synthesis.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate and its Ethyl Ester Analog

A Guide for Researchers in Drug Discovery and Development Introduction to the 5-Nitro-6-(propylamino)pyridine-3-carboxylate Scaffold The 5-nitro-6-(propylamino)pyridine-3-carboxylate scaffold is a promising platform for...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Introduction to the 5-Nitro-6-(propylamino)pyridine-3-carboxylate Scaffold

The 5-nitro-6-(propylamino)pyridine-3-carboxylate scaffold is a promising platform for the development of novel therapeutic agents. The pyridine ring, a bioisostere of benzene, often enhances water solubility and the capacity for hydrogen bonding.[1][] The nitro group, a potent electron-withdrawing moiety, is known to be a key pharmacophore in various antimicrobial and anticancer agents, potentially by modulating enzyme activity or interacting with crucial cellular targets.[3][4] The propylamine substituent at the 6-position and the carboxylate at the 3-position further provide opportunities for interaction with biological targets and can influence the overall physicochemical properties of the molecule.

Comparative Analysis: Methyl vs. Ethyl Ester Efficacy

The seemingly minor difference between a methyl and an ethyl ester can lead to significant variations in a molecule's biological activity. This is primarily due to differences in their physicochemical properties, which can affect absorption, distribution, metabolism, and excretion (ADME).

Physicochemical and Pharmacokinetic Considerations

The ethyl group is larger and more lipophilic than the methyl group. This can lead to differences in solubility, with the ethyl ester potentially exhibiting greater solubility in nonpolar environments and the methyl ester having slightly better aqueous solubility. In terms of reactivity, methyl esters are generally slightly more susceptible to hydrolysis than their ethyl counterparts due to reduced steric hindrance.[5]

These differences can have a cascading effect on the pharmacokinetic profile of the compounds. For instance, the increased lipophilicity of the ethyl ester may enhance its ability to cross cell membranes, potentially leading to better bioavailability. Conversely, the slightly greater aqueous solubility of the methyl ester might be advantageous for formulation.

Potential Impact on Biological Activity

Drawing parallels from studies on other ester analogs, the choice between a methyl and an ethyl ester can directly impact biological efficacy. For example, in a study comparing ethyl and methyl caffeate, the ethyl ester demonstrated more potent anti-inflammatory properties, as indicated by a lower IC50 value for the inhibition of nitric oxide production.[6] Conversely, the methyl ester showed a more pronounced cytotoxic profile against several human cancer cell lines.[6] In another context, the permeability of a drug was enhanced when formulated with both methyl and ethyl esters of amino acids, with all prodrugs showing better permeation than the standard drug.[7]

These examples suggest that the ethyl ester of 5-nitro-6-(propylamino)pyridine-3-carboxylate might exhibit enhanced activity in assays where cell penetration is a limiting factor. On the other hand, the methyl ester could be more potent if the target interaction is sensitive to the steric bulk of the ester group or if a slightly higher aqueous solubility is beneficial.

Table 1: Predicted Comparative Profile of Methyl vs. Ethyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

PropertyMethyl 5-nitro-6-(propylamino)pyridine-3-carboxylateEthyl 5-nitro-6-(propylamino)pyridine-3-carboxylateRationale / Potential Implication
Lipophilicity LowerHigherThe ethyl ester may have better membrane permeability.[5]
Aqueous Solubility Potentially HigherPotentially LowerThe methyl ester might be easier to formulate in aqueous solutions.
Steric Hindrance LowerHigherThe smaller methyl group may allow for better binding to sterically constrained targets.[5]
Reactivity Slightly more reactive to hydrolysisSlightly less reactive to hydrolysisThis could influence the metabolic stability of the compounds.[5]
Potential Efficacy May be more potent if target binding is sterically sensitive.May exhibit higher potency in cell-based assays due to better cell penetration.[6]The optimal ester will depend on the specific biological target and assay system.

Experimental Protocols for Efficacy Evaluation

To empirically determine the comparative efficacy of these two analogs, a series of well-defined experimental protocols are necessary. Below is a representative protocol for assessing the antimicrobial activity of these compounds, a likely application given the presence of the nitropyridine scaffold.[3]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate and Ethyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the methyl and ethyl ester analogs in DMSO to a high concentration (e.g., 10 mg/mL).[1]

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a starting solution of each test compound in CAMHB at twice the highest desired test concentration.

    • Add 200 µL of the starting compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[1]

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (broth only).[1]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.[1]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[1]

  • Reading the Results: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[1]

Visualizing the Molecules and Experimental Workflow

To aid in the conceptualization of these molecules and the experimental process, the following diagrams are provided.

G cluster_methyl Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate cluster_ethyl Ethyl 5-nitro-6-(propylamino)pyridine-3-carboxylate methyl_ester methyl_ester ethyl_ester ethyl_ester

Caption: Chemical structures of the methyl and ethyl ester analogs.

workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Stock Solutions (Methyl & Ethyl Esters) serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum add_inoculum Inoculate Wells with Bacterial Suspension inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate Plate (18-24h at 37°C) add_inoculum->incubation read_results Read MIC (Visual or OD600) incubation->read_results

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

In the absence of direct comparative data, this guide provides a predictive framework for understanding the potential differences in efficacy between Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate and its ethyl ester analog. The choice of the ester group can subtly but significantly influence the physicochemical properties and, consequently, the biological activity of these promising compounds. The ethyl ester, with its increased lipophilicity, may offer advantages in cellular-based assays, while the smaller methyl ester could be beneficial for targets with sterically constrained binding pockets.

Ultimately, empirical testing is required to definitively elucidate the structure-activity relationship for this pair of analogs. The provided experimental protocol for MIC determination offers a starting point for such investigations. Further studies, including cytotoxicity assays and in vivo efficacy models, would be necessary to fully characterize the therapeutic potential of these compounds.

References

  • The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery. Benchchem.
  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026, March 13).
  • Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate. Benchchem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC. NIH.
  • A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers. Benchchem.
  • A Comparative Analysis of Ethyl 2-(1-hydroxycyclohexyl)acetate and its Methyl Ester Analog. Benchchem.
  • Characterization of Methyl and Ethyl Esters of Amino-Acids as Corneal Permeation Enhancers. FACULTY OF MEDICINE AND HEALTH SCIENCES.
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (2022, November 3).
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PMC.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. (2025, September 28).
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. (2024, June 13).
  • Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. (2025, August 27).
  • Biological Activities of Pyridine Derivatives. Building Block / BOC Sciences.
  • (−)-3β-Substituted Ecgonine Methyl Esters as Inhibitors for Cocaine Binding and Dopamine Uptake. Journal of Medicinal Chemistry. ACS Publications.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000, December 15).
  • Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. PubMed. (2014, September 17).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. (2022, June 5).
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.
  • Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. PubMed.
  • Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Jetir.Org.
  • Synthesis and Antibacterial Activity of Some New Ethyl Thionicotinates, Thieno[2,3-b]pyridines, Pyrido[3. ResearchGate.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. (2025, May 7).
  • Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[1][3]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. MDPI. (2023, January 6). Available at:

  • Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide. Academia.edu.
  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Johns Hopkins University. (2022, September 15).

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Comparative

A Comparative Benchmarking Guide to the Synthesis of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

This guide provides a comprehensive comparison of two plausible synthetic routes for Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate, a substituted nitropyridine of interest to researchers in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two plausible synthetic routes for Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate, a substituted nitropyridine of interest to researchers in medicinal chemistry and drug development. The routes are designed based on established principles of pyridine chemistry, drawing from authoritative literature on nucleophilic aromatic substitution and functionalization of the pyridine core. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details and a logical framework for selecting an optimal synthesis strategy.

Introduction

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate is a molecule of interest due to its substituted aminopyridine scaffold, a common motif in pharmacologically active compounds. The presence of a nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring, making it a key feature in both the synthesis and potential biological activity of the molecule. This guide will dissect two distinct synthetic pathways, evaluating their respective strengths and weaknesses to provide a clear, data-driven comparison.

Route 1: Late-Stage Nucleophilic Aromatic Substitution (SNAr)

This approach is a classical and often reliable method for the synthesis of 6-amino-5-nitropyridines. The core strategy involves the initial synthesis of a 6-halo-5-nitropyridine intermediate, which is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with propylamine in the final step. The electron-withdrawing nitro group at the 5-position is crucial for activating the 6-position towards nucleophilic attack.[1][2][3]

Logical Workflow for Route 1

Route 1 Workflow A Methyl 6-chloronicotinate B Methyl 6-chloro-5-nitronicotinate A->B Nitration C Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate B->C SNAr with Propylamine

Caption: Workflow for Route 1, proceeding via a late-stage amination.

Experimental Protocol for Route 1

Step 1: Nitration of Methyl 6-chloronicotinate

  • To a stirred solution of fuming nitric acid (5 mL) cooled to 0 °C, slowly add concentrated sulfuric acid (10 mL).

  • In a separate flask, dissolve Methyl 6-chloronicotinate (1.0 g, 5.83 mmol) in a minimal amount of concentrated sulfuric acid.

  • Slowly add the solution of the starting material to the nitrating mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 6-chloro-5-nitronicotinate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Nucleophilic Aromatic Substitution with Propylamine

  • Dissolve Methyl 6-chloro-5-nitronicotinate (1.0 g, 4.34 mmol) in a suitable solvent such as ethanol or acetonitrile (20 mL) in a round-bottom flask.

  • Add propylamine (0.38 g, 6.51 mmol, 1.5 equivalents) to the solution.

  • Add a non-nucleophilic base such as triethylamine (0.60 mL, 4.34 mmol, 1.0 equivalent) to scavenge the HCl byproduct.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate.

Route 2: Three-Component Ring Transformation (TCRT)

This modern approach offers a more convergent synthesis, constructing the substituted pyridine ring in a single key step from acyclic precursors.[4][5] This particular strategy is based on the reaction of a dinitropyridone with a ketone and an amine source, which serves as a synthetic equivalent of unstable nitromalonaldehyde.[4] While potentially more efficient in terms of step count, this route may present challenges in controlling regioselectivity and requires a less common starting material.

Logical Workflow for Route 2

Route 2 Workflow A 1-Methyl-3,5-dinitro-2-pyridone C Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate A->C Three-Component Ring Transformation B Ketone & Propylamine B->C

Caption: Workflow for Route 2, a convergent three-component approach.

Experimental Protocol for Route 2

Step 1: Synthesis of 1-Methyl-3,5-dinitro-2-pyridone

This starting material can be prepared from pyridine in a three-step sequence: N-methylation, oxidation to the pyridone, and subsequent nitration.[4]

Step 2: Three-Component Ring Transformation

  • In a sealed reaction vessel, combine 1-Methyl-3,5-dinitro-2-pyridone (1.0 g, 4.70 mmol), a suitable ketone precursor for the C3-carboxylate and C4-H (e.g., a pyruvate ester derivative), and propylamine (0.41 g, 7.05 mmol, 1.5 equivalents) in a polar aprotic solvent such as DMF or DMSO (20 mL).

  • Add a catalytic amount of a base, such as ammonium acetate.[5]

  • Heat the mixture to 100-120 °C and monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate.

Comparative Analysis

The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

ParameterRoute 1: Late-Stage SNArRoute 2: Three-Component Ring Transformation
Plausibility & Reliability High. Based on well-established and predictable SNAr chemistry on electron-deficient pyridines.[1][2][3]Moderate to High. Relies on a more complex, but powerful, ring transformation reaction.[4][5]
Starting Materials Methyl 6-chloronicotinate is commercially available.1-Methyl-3,5-dinitro-2-pyridone needs to be synthesized in a multi-step process.[4]
Step Economy Linear, multi-step synthesis.More convergent, potentially fewer steps to the final product from simple precursors.
Regioselectivity High. The positions of the substituents are well-defined by the starting material.Potentially lower. The three-component reaction could lead to isomeric byproducts depending on the ketone used.
Predicted Overall Yield Moderate. Each step will have an associated loss, leading to a modest overall yield.Potentially higher in the key step, but the synthesis of the dinitropyridone precursor will impact the overall yield.
Scalability Generally straightforward to scale up.May require more optimization for large-scale synthesis due to the nature of the multi-component reaction.
Safety Considerations Use of fuming nitric and sulfuric acids requires caution.The dinitropyridone precursor may be energetic and require careful handling.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through the use of standard analytical techniques at each stage.

  • In-process Controls: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the desired product.

  • Intermediate and Final Product Characterization: The identity and purity of all isolated intermediates and the final product must be confirmed by:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

By implementing these analytical checks, the researcher can have high confidence in the identity and quality of the synthesized Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate.

Conclusion

Both Route 1 (Late-Stage SNAr) and Route 2 (Three-Component Ring Transformation) present viable pathways for the synthesis of Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate.

  • Route 1 is the more conservative and predictable approach, relying on well-understood reaction mechanisms. Its primary advantage is the high regioselectivity and the commercial availability of the key starting material, making it a good choice for initial small-scale synthesis and proof-of-concept.

  • Route 2 is a more modern and convergent strategy that could potentially offer a higher overall yield and be more atom-economical. However, it requires the synthesis of a specialized starting material and may necessitate more extensive optimization to control regioselectivity.

The ultimate choice of synthesis route will be guided by the specific needs and resources of the research team. For reliability and a more straightforward initial synthesis, Route 1 is recommended. For those interested in developing a more novel and potentially more efficient synthesis for larger-scale production, Route 2 warrants further investigation.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic compliance. To ensure the safety of your laboratory personnel and the integrity of your rese...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond basic compliance. To ensure the safety of your laboratory personnel and the integrity of your research, you must understand the causality behind the hazards.

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (CAS: 1820613-80-6) is a highly functionalized nitroaromatic and aminopyridine derivative. While its structural complexity makes it a valuable building block in drug discovery, it also introduces multifaceted toxicological risks. This guide provides a self-validating, step-by-step operational protocol for handling this compound safely.

Mechanistic Hazard Profile: Understanding the "Why"

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's toxicological profile. The hazards of this compound are driven by two key structural features:

  • The Nitroaromatic Group: Nitroaromatic compounds are highly susceptible to enzymatic one-electron reduction by cellular nitroreductases. This process forms a highly reactive nitro radical anion. In aerobic environments, this radical transfers an electron to molecular oxygen, generating superoxide (O₂•⁻) and regenerating the parent nitro compound. This "redox cycling" leads to severe oxidative stress, lipid peroxidation, and direct DNA damage[1].

  • The Aminopyridine Core: Aminopyridines are notoriously lipophilic, allowing them to rapidly penetrate the epidermal barrier and enter systemic circulation[2]. Once absorbed, they can act as potent neurotoxins (often via potassium channel blockade) and cause severe dermal and ocular burns[3].

NitroToxicity A Methyl 5-nitro-6-(propylamino) pyridine-3-carboxylate B Enzymatic 1-e⁻ Reduction A->B Nitroreductase C Nitro Radical Anion B->C C->A Recycling D Redox Cycling (O₂ → O₂•⁻) C->D O₂ E Oxidative Stress & DNA Damage D->E ROS Generation

Fig 1: Bioreduction and redox cycling mechanism of nitroaromatic toxicity.

Quantitative Data & PPE Matrix

Because of the compound's high lipophilicity and redox potential, standard laboratory PPE is insufficient. The following table summarizes the quantitative operational parameters and the scientifically validated PPE required for handling[4].

Operational Parameter / PPESpecification & Scientific Rationale
CAS Number 1820613-80-6
Molecular Weight 239.23 g/mol
Fume Hood Face Velocity 80 - 100 fpm (0.4 - 0.5 m/s). Rationale: Prevents inhalation of aerosolized neurotoxic dust.
Hand Protection (Primary) Butyl Rubber or Neoprene gloves (EN 374 compliant). Rationale: The lipophilic pyridine core readily permeates standard latex or thin nitrile, especially if the compound is dissolved in DMSO or DMF during assay prep.
Hand Protection (Secondary) Double-gloving is mandatory. Inner glove: Nitrile (for dexterity). Outer glove: Butyl rubber (for chemical resistance).
Eye & Face Protection ANSI Z87.1 / EN 166 compliant tightly fitting safety goggles. A full-face shield is required if handling solutions >500 mL[5].
Respiratory Protection N95/P100 particulate respirator if handled outside a ventilated enclosure. Full-face respirator with organic vapor/particulate cartridges for spill response[5].
Body Protection Flame-resistant, anti-static lab coat (e.g., Nomex). Rationale: Nitroaromatics carry inherent energetic risks; static discharge must be minimized.

Step-by-Step Operational Workflow: Handling & Transfer

To ensure a self-validating safety system, every handling procedure must incorporate verification steps.

Step 1: Environmental Verification

  • Verify the chemical fume hood is operational and the face velocity is reading between 80–100 fpm.

  • Clear the workspace of all incompatible materials, specifically strong oxidizing agents, bases, and reducing agents, which can trigger exothermic reactions with the nitro group[6].

Step 2: PPE Donning Sequence

  • Inspect butyl rubber gloves for micro-tears using the inflation method.

  • Don the inner nitrile glove, followed by the anti-static lab coat, safety goggles, and finally the outer butyl rubber glove (pulled over the lab coat cuff).

Step 3: Manipulation and Weighing

  • Use a static-eliminating ionizer fan inside the fume hood. Nitroaromatic powders can cling to spatulas via static electricity, increasing aerosolization risks.

  • Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded metal) to transfer the powder.

  • Weigh the compound in a closed analytical balance or a specialized powder-weighing enclosure to prevent micro-drafts from dispersing the dust.

Step 4: Dissolution and Transfer

  • If preparing stock solutions (e.g., in DMSO for biological assays), add the solvent slowly down the side of the vial to prevent powder kick-up.

  • Seal the vial with a PTFE-lined cap before removing it from the fume hood.

Spill Management & Disposal Protocol

Nitroaromatic compounds are highly recalcitrant to environmental degradation and are acutely toxic to aquatic life[7]. They must never be disposed of down the drain.

SpillProtocol Step1 1. Spill Detection Evacuate & Assess Step2 2. Don Advanced PPE (Respirator, Butyl Gloves) Step1->Step2 Step3 3. Containment (Inert Absorbent) Step2->Step3 Step4 4. Decontamination (Soap & Water) Step3->Step4 Step5 5. EHS Disposal (Incineration) Step4->Step5

Fig 2: Sequential operational workflow for hazardous nitroaromatic spill containment.

Emergency Spill Response:

  • Evacuate and Isolate: Immediately alert personnel and isolate the area. Do not attempt cleanup without a P100 respirator and heavy-duty butyl gloves.

  • Containment: Cover the powder spill with an inert, non-combustible absorbent material (e.g., damp sand or vermiculite) to prevent dust generation[4]. Do not use paper towels, as the friction and organic material can interact dangerously with reactive nitro compounds.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild soap and water solution. Collect all wash water into the hazardous waste container.

Routine Disposal:

  • Consolidate all solid waste, contaminated gloves, and empty vials into a designated "Hazardous Organic Waste - Nitroaromatics" container.

  • Liquid waste (e.g., DMSO/Water mixtures containing the compound) must be kept in secondary containment.

  • Final disposal must be executed via high-temperature incineration through a licensed Environmental Health and Safety (EHS) contractor[4].

References

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Source: NIH PubMed Central.
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Source: SciELO.
  • SAFETY DATA SHEET - 4-Aminopyridine. Source: TCI Chemicals.
  • Proper Disposal of 1-Butyl-4-(2-nitro-ethyl)-benzene: A Guide for Laboratory Professionals. Source: Benchchem.

Sources

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